ABTS
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H18N4O6S4 |
|---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
3-ethyl-2-[(3-ethyl-6-sulfo-1,3-benzothiazol-2-ylidene)hydrazinylidene]-1,3-benzothiazole-6-sulfonic acid |
InChI |
InChI=1S/C18H18N4O6S4/c1-3-21-13-7-5-11(31(23,24)25)9-15(13)29-17(21)19-20-18-22(4-2)14-8-6-12(32(26,27)28)10-16(14)30-18/h5-10H,3-4H2,1-2H3,(H,23,24,25)(H,26,27,28) |
InChI Key |
ZTOJFFHGPLIVKC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)O)SC1=NN=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)O)CC |
Synonyms |
2,2'-azino-di-(3-ethylbenzothiazoline)-(6)-sulfonic acid, ammonium salt 2,2'-azino-di-(3-ethylbenzothiazoline)-6-sulfonic acid 2,2'-azino-di-(3-ethylbenzothiazoline)-6-sulfonic acid, diammonium salt 2,2'-azinobis(3-ethylbenzothiazoline)-6-sulfonic acid 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) ABTS diammonium-2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Deep Dive into the ABTS Antioxidant Assay: Principles and Protocols
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) antioxidant assay. This guide details the core principles, experimental procedures, and data interpretation of this widely used method for measuring antioxidant capacity.
Core Principle of the this compound Assay
The this compound antioxidant assay is a spectrophotometric method used to determine the total antioxidant capacity of a sample. The fundamental principle of this assay lies in the generation of a stable, blue-green this compound radical cation (this compound•⁺). This radical is produced by the oxidation of this compound with a strong oxidizing agent, most commonly potassium persulfate.[1][2] The this compound•⁺ radical has a characteristic absorbance spectrum with a maximum peak at approximately 734 nm.[3][4]
When an antioxidant is introduced to the solution containing the this compound•⁺ radical, it donates an electron or a hydrogen atom to the radical. This process neutralizes the this compound•⁺ radical, converting it back to its colorless form (this compound).[1][2][5] The reduction in the concentration of the this compound•⁺ radical leads to a proportional decrease in the absorbance of the solution at 734 nm.[3][5] The extent of this decolorization, measured spectrophotometrically, is directly correlated with the antioxidant activity of the sample.[2][4]
The antioxidant capacity is typically quantified by comparing the sample's effect to that of a standard antioxidant, most commonly Trolox, a water-soluble analog of vitamin E.[6] The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which represents the concentration of a Trolox solution that would produce the equivalent antioxidant effect as the sample.[6]
Visualizing the Chemical Principle
The underlying chemical transformation in the this compound assay can be visualized as follows:
Caption: The oxidation of colorless this compound to the blue-green this compound•⁺ radical and its subsequent reduction by an antioxidant.
Experimental Protocol
A generalized experimental protocol for the this compound antioxidant assay is outlined below. It is important to note that specific parameters may be optimized based on the sample type and laboratory conditions.
1. Reagent Preparation:
-
This compound Stock Solution (7 mM): Dissolve 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt in deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in deionized water.
-
This compound•⁺ Radical Cation Working Solution: Mix equal volumes of the this compound stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[7] This allows for the complete generation of the radical cation.
-
Diluted this compound•⁺ Solution: Before the assay, dilute the this compound•⁺ working solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[7]
-
Trolox Standard Solutions: Prepare a series of standard solutions of Trolox in a suitable solvent at various concentrations (e.g., 0 to 500 µM).
2. Assay Procedure:
-
Pipette a small volume (e.g., 10-20 µL) of the sample or Trolox standard into a microplate well or a cuvette.
-
Add a larger volume (e.g., 180-200 µL) of the diluted this compound•⁺ solution to the well or cuvette.
-
Mix the contents thoroughly.
-
Incubate the mixture at room temperature for a specific period (e.g., 6 minutes).
-
Measure the absorbance of the solution at 734 nm using a spectrophotometer.
3. Data Analysis:
-
Calculate the percentage inhibition of the this compound•⁺ radical for each sample and standard using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Create a calibration curve by plotting the percentage inhibition versus the concentration of the Trolox standards.
-
Determine the TEAC value of the sample by interpolating its percentage inhibition on the Trolox calibration curve.
Experimental Workflow
The following diagram illustrates the typical workflow of the this compound assay:
Caption: A step-by-step workflow diagram illustrating the this compound antioxidant assay from reagent preparation to data analysis.
Quantitative Data Presentation
The antioxidant capacity of various compounds can be expressed as IC50 values (the concentration of the antioxidant required to scavenge 50% of the this compound•⁺ radicals) or as TEAC values. The table below summarizes the antioxidant activity of several common compounds as determined by the this compound assay.
| Compound | IC50 (µg/mL) | Trolox Equivalent Antioxidant Capacity (TEAC) (mM Trolox/mM antioxidant) |
| Gallic Acid | 1.03 ± 0.25[8] | 1.9 - 3.6 |
| (+)-Catechin | 3.12 ± 0.51[8] | 1.3 - 2.7 |
| Caffeic Acid | 1.59 ± 0.06[8] | 1.2 - 2.5 |
| Quercetin | 1.89 ± 0.33[8] | 1.5 - 4.7 |
| Rutin | 4.68 ± 1.24[8] | 1.0 - 2.4 |
| Ascorbic Acid | - | 0.9 - 1.1 |
| α-Tocopherol | - | 0.9 - 1.0 |
Note: TEAC values can vary depending on the specific assay conditions and the source of the data.
This in-depth guide provides a solid foundation for researchers and professionals to effectively utilize the this compound assay for the evaluation of antioxidant activity in a variety of samples, contributing to advancements in food science, pharmacology, and drug development.
References
- 1. This compound/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Verification of the Conditions for Determination of Antioxidant Activity by this compound and DPPH Assays—A Practical Approach [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. m.youtube.com [m.youtube.com]
- 8. ijpsonline.com [ijpsonline.com]
The ABTS Assay for Total Antioxidant Capacity: A Technical Guide
An in-depth guide for researchers, scientists, and drug development professionals on the principles, application, and data interpretation of the ABTS assay for measuring total antioxidant capacity.
Introduction
The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (this compound) assay is a widely adopted spectrophotometric method for determining the total antioxidant capacity of various substances. This assay is particularly valuable in the fields of food science, natural product research, and drug discovery for screening and characterizing the antioxidant potential of chemical compounds, extracts, and biological fluids. Its versatility in being applicable to both hydrophilic and lipophilic antioxidants makes it a popular choice in many research laboratories.
This technical guide provides a comprehensive overview of the this compound assay, including its underlying chemical principles, detailed experimental protocols, data analysis procedures, and a critical evaluation of its advantages and limitations.
Core Principles of the this compound Assay
The this compound assay is based on the ability of antioxidants to scavenge the stable this compound radical cation (this compound•+). The core of the assay involves two key chemical reactions:
-
Generation of the this compound Radical Cation (this compound•+): this compound is oxidized by a strong oxidizing agent, most commonly potassium persulfate (K₂S₂O₈), to produce the relatively stable, blue-green this compound radical cation. This radical has characteristic absorption maxima at several wavelengths, with 734 nm being the most frequently used for quantification due to minimal interference from other sample components.[1][2]
-
Scavenging of the this compound Radical Cation by Antioxidants: When an antioxidant is introduced into the solution containing the this compound•+, it donates a hydrogen atom or an electron to the radical, thereby neutralizing it. This reduction of the this compound•+ back to its colorless form leads to a decrease in the absorbance of the solution. The degree of decolorization is directly proportional to the concentration and potency of the antioxidants present in the sample.[3]
The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). Trolox, a water-soluble analog of vitamin E, is used as a standard to create a calibration curve, and the antioxidant capacity of the sample is then expressed in terms of Trolox equivalents.[4]
Experimental Protocols
This section provides a detailed methodology for performing the this compound assay.
Reagent Preparation
-
7 mM this compound Stock Solution: Dissolve 38.4 mg of this compound in 10 mL of deionized water.
-
2.45 mM Potassium Persulfate Solution: Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
This compound•+ Working Solution: Mix the 7 mM this compound stock solution and the 2.45 mM potassium persulfate solution in a 1:1 (v/v) ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the this compound radical cation.
-
Adjusted this compound•+ Solution: On the day of the experiment, dilute the this compound•+ working solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline, pH 7.4) to obtain an absorbance of 0.700 ± 0.02 at 734 nm.
-
Trolox Stock Solution (1 mM): Dissolve 25.0 mg of Trolox in 100 mL of ethanol.
-
Trolox Standard Solutions: Prepare a series of dilutions from the Trolox stock solution to create a standard curve. Typical concentrations range from 0 to 200 µM.
Assay Procedure
-
Pipette 20 µL of the sample or Trolox standard into a 96-well microplate.
-
Add 200 µL of the adjusted this compound•+ solution to each well.
-
Incubate the plate at room temperature for a specific period (typically 6 minutes, but can be optimized).
-
Measure the absorbance of each well at 734 nm using a microplate reader.
-
A blank reading should be taken with the solvent used for the samples.
Data Presentation and Analysis
Calculation of Percentage Inhibition
The antioxidant activity is often first expressed as the percentage of this compound•+ radical scavenging activity using the following formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Where:
-
Abs_control is the absorbance of the this compound•+ solution without the sample.
-
Abs_sample is the absorbance of the this compound•+ solution with the sample.
Trolox Standard Curve and TEAC Calculation
-
Plot the Standard Curve: Create a graph by plotting the percentage of inhibition for each Trolox standard concentration against its corresponding concentration.
-
Determine the Linear Regression Equation: Obtain the equation of the line (y = mx + c) from the standard curve, where 'y' is the percentage of inhibition, 'x' is the Trolox concentration, 'm' is the slope, and 'c' is the y-intercept.
-
Calculate the TEAC Value: Using the percentage of inhibition obtained for your sample, calculate the corresponding Trolox equivalent concentration ('x') from the linear regression equation. The TEAC value is typically expressed as µM of Trolox equivalents per gram or milliliter of the sample.[5][6]
Example Calculation: If the linear regression equation from the Trolox standard curve is y = 0.45x + 5 and a sample gives a % inhibition of 50%, then: 50 = 0.45x + 5 x = (50 - 5) / 0.45 x = 100 µM Trolox Equivalent
Comparative TEAC Values of Common Antioxidants
The following table summarizes the Trolox Equivalent Antioxidant Capacity (TEAC) values for several common antioxidant compounds as determined by the this compound assay. These values can serve as a reference for comparing the antioxidant potential of test samples.
| Antioxidant Compound | TEAC Value (mM Trolox Equivalents) |
| Ascorbic Acid (Vitamin C) | 1.05 |
| Gallic Acid | 3.50 |
| Quercetin | 4.70 |
| Catechin | 2.40 |
| Epicatechin | 2.60 |
| Rutin | 2.10 |
Note: TEAC values can vary slightly depending on the specific reaction conditions (e.g., solvent, pH, reaction time). The values presented here are representative and sourced from scientific literature.[7]
Experimental Workflow and Signaling Pathway Visualization
This compound Assay Experimental Workflow
The following diagram illustrates the key steps involved in performing the this compound assay, from reagent preparation to data analysis.
Caption: A flowchart illustrating the major steps of the this compound total antioxidant capacity assay.
Chemical Reaction Pathway
The following diagram depicts the chemical transformation of this compound to its radical cation and its subsequent reduction by an antioxidant.
Caption: The chemical pathway of this compound radical formation and its subsequent neutralization by an antioxidant.
Advantages and Disadvantages of the this compound Assay
Advantages
-
Broad Applicability: The this compound radical is soluble in both aqueous and organic solvents, allowing for the determination of antioxidant capacity in both hydrophilic and lipophilic samples.[8]
-
High Sensitivity and Reproducibility: The assay is known for its sensitivity and provides reproducible results when performed under controlled conditions.[8]
-
Stability of the Radical: The pre-generated this compound radical cation is stable for an extended period, allowing for flexibility in the timing of the assay.
-
Simple and Rapid: The procedure is relatively straightforward and can be adapted for high-throughput screening using microplates.[3]
-
Wide pH Range: The this compound radical is stable over a wide pH range, making it suitable for studying the effect of pH on antioxidant activity.
Disadvantages and Limitations
-
Artificial Radical: The this compound radical cation is not a naturally occurring radical, which raises questions about its biological relevance.[8]
-
Slow Radical Generation: The generation of the this compound radical cation through reaction with potassium persulfate is a slow process, typically requiring an overnight incubation.[8]
-
Interference: The assay can be susceptible to interference from compounds that absorb at or near 734 nm. Colored compounds in the sample can also interfere with the absorbance reading.[1]
-
Reaction Kinetics: The reaction kinetics between the this compound radical and different antioxidants can vary, with some reactions being slow to reach completion. This can lead to an underestimation of the antioxidant capacity if a fixed time point is used for measurement.[9]
-
Steric Hindrance: The accessibility of the radical site on the this compound molecule can be a limiting factor for larger antioxidant molecules.
Conclusion
The this compound assay is a robust and versatile method for determining the total antioxidant capacity of a wide range of samples. Its simplicity, sensitivity, and applicability to both hydrophilic and lipophilic compounds have made it a staple in antioxidant research. However, researchers and drug development professionals should be mindful of its limitations, particularly the artificial nature of the radical and the potential for interferences. By understanding the core principles, adhering to detailed protocols, and performing careful data analysis, the this compound assay can provide valuable insights into the antioxidant potential of novel compounds and complex mixtures.
References
- 1. This compound/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound assay: Significance and symbolism [wisdomlib.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Trolox Equivalent Antioxidant Capacity (TEAC) Assay [cellbiolabs.com]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the ABTS Radical Cation Scavenging Mechanism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay, a widely utilized method for determining the antioxidant capacity of various substances. This document details the core chemical mechanisms, provides explicit experimental protocols, presents quantitative data for comparative analysis, and visualizes key processes to facilitate a deeper understanding.
Core Principles of the this compound Radical Cation Scavenging Mechanism
The this compound assay is a spectrophotometric method based on the reduction of the pre-formed this compound radical cation (this compound•+) by antioxidant compounds. The this compound•+ is a blue-green chromophore with maximum absorbance at specific wavelengths, most commonly measured at 734 nm.[1][2] When an antioxidant is introduced, it donates an electron or a hydrogen atom to the this compound•+, neutralizing it and causing a decolorization of the solution. The extent of this color change is proportional to the concentration and potency of the antioxidant.[3]
The scavenging of the this compound radical cation by antioxidants primarily occurs through two main pathways:
-
Single Electron Transfer (SET): In this mechanism, the antioxidant donates a single electron to the this compound radical cation, reducing it to its neutral, colorless form. The antioxidant itself becomes a radical cation.
Antioxidant + this compound•+ → Antioxidant•+ + this compound
-
Hydrogen Atom Transfer (HAT): Here, the antioxidant donates a hydrogen atom to the this compound radical cation. This also results in the neutralization of the this compound radical and the formation of an antioxidant radical.
Antioxidant-H + this compound•+ → Antioxidant• + this compound-H
The versatility of the this compound assay lies in its ability to measure the antioxidant capacity of both hydrophilic and lipophilic compounds.[4]
Experimental Protocols
Preparation of this compound Radical Cation (this compound•+) Stock Solution
Materials:
-
This compound (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate (K₂S₂O₈)
-
Deionized water
Procedure:
-
Prepare a 7 mM aqueous solution of this compound.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix equal volumes of the 7 mM this compound solution and the 2.45 mM potassium persulfate solution.[2]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[2] This allows for the complete generation of the this compound radical cation.
-
Store the this compound•+ stock solution in the dark at room temperature.
Preparation of this compound•+ Working Solution
Materials:
-
This compound•+ stock solution
-
Ethanol or phosphate buffer (pH 7.4)
Procedure:
-
Before the assay, dilute the this compound•+ stock solution with ethanol or phosphate buffer.
-
Adjust the dilution until the absorbance of the working solution is 0.70 ± 0.02 at 734 nm.[2]
Spectrophotometric Measurement
Materials:
-
This compound•+ working solution
-
Antioxidant samples (dissolved in an appropriate solvent)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard
-
Spectrophotometer or microplate reader
Procedure:
-
Pipette a small volume of the antioxidant sample or Trolox standard into a cuvette or microplate well.
-
Add a larger volume of the this compound•+ working solution and mix thoroughly.
-
Incubate the reaction mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance of the solution at 734 nm.
-
A blank reading should be taken using the solvent of the sample instead of the sample itself.
Data Analysis
The antioxidant activity can be expressed in two common ways:
-
IC50 (Inhibitory Concentration 50%): This is the concentration of the antioxidant required to scavenge 50% of the this compound radicals. A lower IC50 value indicates a higher antioxidant activity. The percentage of inhibition is calculated using the following formula:
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Trolox Equivalent Antioxidant Capacity (TEAC): The antioxidant capacity of a sample is compared to that of Trolox, a water-soluble vitamin E analog. The results are expressed as micromoles of Trolox equivalents per gram of sample (µmol TE/g). A standard curve is generated by plotting the percentage of inhibition versus different concentrations of Trolox. The TEAC value of the sample is then calculated from this curve.[3]
Quantitative Data Summary
The following tables summarize the antioxidant capacity of various compounds as determined by the this compound assay, expressed as IC50 and TEAC values from different studies.
Table 1: IC50 Values of Various Compounds in the this compound Assay
| Compound | IC50 (µg/mL) | Reference |
| Ascorbic acid | 4.97 ± 0.03 | [5] |
| Quercetin | 4.97 ± 0.08 | [5] |
| Trolox | 2.34 | [5] |
| Gallic Acid | ~5 | [6] |
| Ferulic Acid | ~10 | [6] |
| Catechin | ~8 | [6] |
Table 2: Trolox Equivalent Antioxidant Capacity (TEAC) of Selected Compounds
| Compound | TEAC Value | Reference |
| Quercetin | 2.3 - 4.7 | [1] |
| Gallic Acid | 1.9 - 3.6 | [6] |
| Ferulic Acid | 1.2 - 2.1 | [6] |
| Catechin | 1.4 - 2.7 | [6] |
| Ascorbic Acid | 0.9 - 1.1 | [6] |
| Glutathione | 1.0 - 1.5 | [1] |
| α-tocopherol (Vitamin E) | 0.9 - 1.0 | [6] |
Note: TEAC values can vary between laboratories due to differences in reaction conditions and timing.[1]
Visualizations
The following diagrams illustrate the key processes in the this compound radical cation scavenging assay.
Caption: Generation of the this compound radical cation.
Caption: this compound radical scavenging by an antioxidant.
Caption: Experimental workflow of the this compound assay.
References
- 1. mdpi.com [mdpi.com]
- 2. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (this compound) | ABIN5067625 [antikoerper-online.de]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. mdpi.com [mdpi.com]
chemical structure and properties of ABTS diammonium salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt, commonly known as ABTS, is a water-soluble chemical compound widely utilized in various biochemical assays.[1] Its ability to form a stable, colored radical cation makes it an invaluable tool for the quantification of antioxidant capacity and as a sensitive chromogenic substrate in enzyme-linked immunosorbent assays (ELISA). This technical guide provides an in-depth overview of the chemical structure, properties, and key applications of this compound diammonium salt, complete with experimental protocols and visual diagrams to support its practical implementation in a laboratory setting.
Chemical Structure and Physicochemical Properties
This compound diammonium salt is a complex organic molecule with a heterocyclic structure. The key features of its chemical identity and physical characteristics are summarized in the tables below.
Table 1: Chemical Identification of this compound Diammonium Salt
| Property | Value |
| Chemical Name | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt |
| CAS Number | 30931-67-0[2] |
| Molecular Formula | C₁₈H₂₄N₆O₆S₄[2] |
| Molecular Weight | 548.68 g/mol [2] |
Table 2: Physicochemical Properties of this compound Diammonium Salt
| Property | Value |
| Appearance | Light green powder[2] |
| Solubility | Soluble in water |
| Standard Redox Potential (E°' of this compound/ABTS•⁺) | 0.68 V vs. SHE |
Table 3: Spectroscopic Properties of this compound
| Form | λmax (Maximum Absorbance) | Molar Absorptivity (ε) | Appearance of Solution |
| Reduced this compound | 340 nm | Not specified | Colorless |
| Oxidized this compound Radical Cation (this compound•⁺) | 405-420 nm, 650 nm, 734 nm, 820 nm[3] | 3.6 x 10⁴ M⁻¹cm⁻¹ at 420 nm | Blue-green[3] |
Core Applications
The unique redox properties of this compound make it a versatile reagent in two primary areas of biochemical research: antioxidant capacity assays and ELISAs.
Antioxidant Capacity Assays: The TEAC Method
The Trolox Equivalent Antioxidant Capacity (TEAC) assay is a widely used method to determine the total antioxidant capacity of a sample. This assay is based on the ability of antioxidants to scavenge the pre-formed this compound radical cation (this compound•⁺), a blue-green chromophore. The reduction of this compound•⁺ by an antioxidant to its colorless form is monitored spectrophotometrically, and the antioxidant capacity of the sample is expressed as Trolox equivalents.
-
Preparation of this compound•⁺ Stock Solution:
-
Prepare a 7 mM aqueous solution of this compound diammonium salt.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours. This will result in the formation of the this compound radical cation.
-
-
Preparation of this compound•⁺ Working Solution:
-
Before use, dilute the this compound•⁺ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add a small volume of the antioxidant sample (or Trolox standard) to the this compound•⁺ working solution.
-
Mix thoroughly.
-
Measure the decrease in absorbance at 734 nm over a specific time period (e.g., 6 minutes).
-
-
Calculation:
-
Calculate the percentage inhibition of the absorbance.
-
Compare the results to a standard curve prepared with Trolox to determine the TEAC value.
-
Caption: Workflow for the Trolox Equivalent Antioxidant Capacity (TEAC) assay.
Enzyme-Linked Immunosorbent Assay (ELISA)
In ELISAs, this compound serves as a chromogenic substrate for horseradish peroxidase (HRP), an enzyme commonly conjugated to secondary antibodies.[4] In the presence of hydrogen peroxide, HRP catalyzes the oxidation of this compound, resulting in the formation of a soluble, green-colored end product.[5] The intensity of the color is proportional to the amount of HRP present, and therefore to the amount of the target analyte.
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for the target antigen. Incubate and then wash.
-
Blocking: Block the remaining protein-binding sites in the wells to prevent non-specific binding. Wash the plate.
-
Sample Incubation: Add the samples (and standards) to the wells. The antigen in the sample will bind to the capture antibody. Incubate and then wash.
-
Detection Antibody Incubation: Add a biotinylated detection antibody that binds to a different epitope on the antigen. Incubate and then wash.
-
Enzyme Conjugate Incubation: Add streptavidin-HRP, which will bind to the biotinylated detection antibody. Incubate and then wash thoroughly.
-
Substrate Reaction:
-
Prepare the this compound substrate solution. A common formulation consists of a buffer (e.g., 0.1 M citrate-phosphate buffer, pH 4.0), this compound, and hydrogen peroxide. A ready-to-use solution often contains 0.3 g/L this compound and 0.01% H₂O₂.
-
Add 100 µL of the this compound substrate solution to each well.
-
Incubate at room temperature, protected from light, for 15-30 minutes, or until sufficient color development is observed.
-
-
Measurement:
-
Measure the absorbance at 405 nm using a microplate reader.
-
The reaction can be stopped by adding a stop solution (e.g., 1% SDS) if an endpoint reading is desired.[6]
-
Caption: HRP-catalyzed oxidation of this compound in a sandwich ELISA.
Conclusion
This compound diammonium salt is a robust and versatile reagent that plays a critical role in modern biochemical and diagnostic assays. Its well-characterized chemical and physical properties, particularly its redox behavior and the distinct spectral signature of its radical cation, enable sensitive and reliable measurements of antioxidant capacity and analyte detection in ELISAs. The detailed protocols and diagrams provided in this guide are intended to facilitate the effective application of this compound in research and development settings, empowering scientists to achieve accurate and reproducible results.
References
applications of ABTS in food science and nutrition research
An In-depth Technical Guide to the Applications of ABTS in Food Science and Nutrition Research
Introduction
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid), commonly known as this compound, is a versatile chromogenic substrate widely utilized in various analytical assays within food science and nutrition research. Its primary application lies in the measurement of antioxidant capacity, but its utility extends to the study of enzymatic activities and the development of biosensors. The core of its function is the formation of a stable blue-green radical cation (this compound•+) which can be conveniently monitored spectrophotometrically. This guide provides a technical overview of the principal applications of this compound, complete with experimental protocols, quantitative data, and workflow diagrams to support researchers and scientists in the field.
Core Application: Antioxidant Capacity Assessment
The most prevalent use of this compound is in the Trolox Equivalent Antioxidant Capacity (TEAC) assay, also known as the this compound radical cation decolorization assay.[1] This method assesses the total antioxidant capacity of a sample by measuring its ability to scavenge the pre-formed this compound•+ radical cation.[2][3] The assay is applicable to both hydrophilic and lipophilic antioxidants.[2][4]
Principle of the this compound Decolorization Assay
The assay is based on the generation of the this compound•+ radical cation through the oxidation of this compound with a strong oxidizing agent, such as potassium persulfate (K₂S₂O₈) or manganese dioxide (MnO₂).[5][6] The resulting radical has a characteristic blue-green color with maximum absorbance at several wavelengths, typically measured at 734 nm.[4][7] When an antioxidant is added to the solution, it donates a hydrogen atom or an electron to the this compound•+, neutralizing it and causing a reduction in absorbance. This decolorization is proportional to the concentration and potency of the antioxidants present in the sample.[5] The results are typically expressed as Trolox equivalents (TE), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble analog of vitamin E.[6]
Experimental Protocol: this compound Radical Scavenging Assay
This protocol is synthesized from established methodologies.[4][8][9]
1. Reagent Preparation:
-
This compound Stock Solution (7 mM): Dissolve 38.4 mg of this compound diammonium salt in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
Trolox Standard Stock Solution (1 mM): Prepare a 1 mM stock solution of Trolox in a suitable solvent (e.g., ethanol or methanol). From this, prepare a series of working standards (e.g., 100, 200, 400, 600, 800 µM).
2. Generation of this compound•+ Radical Cation:
-
Mix the 7 mM this compound stock solution with the 2.45 mM potassium persulfate solution in a 1:1 volume ratio.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.[8]
3. Preparation of this compound•+ Working Solution:
-
Before the assay, dilute the this compound•+ stock solution with a suitable solvent (e.g., 80% methanol or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[4][8] This working solution should be prepared fresh for each assay.
4. Assay Procedure:
-
Pipette 10 µL of the sample extract or Trolox standard into a microplate well.
-
Add 190 µL of the this compound•+ working solution to each well.
-
Incubate the plate at room temperature for a defined period (typically 6-10 minutes).[8][10]
-
Measure the absorbance at 734 nm using a microplate reader.
5. Calculation of Results:
-
Calculate the percentage inhibition of the this compound•+ radical using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Where Abs_control is the absorbance of the this compound•+ working solution without a sample, and Abs_sample is the absorbance in the presence of the sample or standard.
-
-
Plot a standard curve of percentage inhibition versus the concentration of Trolox standards.
-
Determine the Trolox Equivalent Antioxidant Capacity (TEAC) of the sample from the standard curve. The results are typically expressed as µmol of Trolox Equivalents per gram or milliliter of the sample (µmol TE/g or µmol TE/mL).
Caption: Workflow for the this compound radical cation decolorization assay.
Quantitative Antioxidant Capacity of Various Food Products
The TEAC assay has been widely applied to determine the antioxidant capacity of a diverse range of food items. The values can vary significantly based on the food matrix, cultivar, processing, and extraction method.
| Food Category | Food Item | TEAC Value (µmol TE/g or TE/mL) | Reference |
| Grains & Cereals | Wheat Grain | 18.7 TE/kg (by extraction) | [11] |
| Barley Cultivars | Varies by fraction and cultivar | [5] | |
| Fruits | Blueberry | (Used in film preservation study) | [12] |
| Beverages | Coconut Water | Scavenging activity comparable to ascorbic acid | [13] |
| Fungi | Boletus edulis (Mushroom) | 64% inhibition rate in extract | [14] |
| Cantharellus cibarius (Mushroom) | 31% inhibition rate in extract | [14] | |
| Food Additives | Allura Red AC (Colorant) | 0.029 | [10] |
| Azorubine (Colorant) | 0.026 | [10] | |
| Amaranth (Colorant) | 0.019 | [10] |
Application in Enzymatic Browning Research
Enzymatic browning is a significant issue in the food industry, causing undesirable discoloration in fruits, vegetables, and seafood. This process is primarily catalyzed by the enzyme polyphenol oxidase (PPO).[15]
Mechanism of Enzymatic Browning
When the cells of a plant are damaged (e.g., by cutting or bruising), the PPO enzyme, located in the cytoplasm, comes into contact with phenolic substrates, which are typically sequestered in the vacuole.[15] In the presence of oxygen, PPO catalyzes the oxidation of these phenols (e.g., monophenols) into highly reactive quinones. These quinones then undergo non-enzymatic polymerization to form brown, black, or red pigments known as melanins, leading to the characteristic browning.[16]
Role of this compound in Studying Browning
This compound can be used as an indicator substrate for oxidoreductases like laccases and peroxidases, which are also involved in browning reactions. While PPO directly hydroxylates phenols, the subsequent reactions and the overall oxidative potential can be assessed using this compound. For instance, inhibitors of browning can be screened by measuring their ability to prevent the oxidation of this compound by these enzymes. Chelating agents, which inactivate the copper cofactor of PPO, or acidulants that lower the pH, can be evaluated for their efficacy in preventing both the natural browning process and the oxidation of a model substrate like this compound.[17]
Caption: Mechanism of enzymatic browning and points of intervention.
Application in Food Biosensors
Biosensors are analytical devices that combine a biological component with a physicochemical detector to provide rapid and sensitive detection of specific analytes. This compound is frequently employed as a chromogenic indicator in enzyme-based biosensors, particularly for the detection of glucose in food and clinical samples.[18]
Principle of this compound-Based Glucose Biosensor
A common type of glucose biosensor utilizes the enzyme glucose oxidase (GOx).[19] GOx catalyzes the oxidation of glucose to gluconic acid and hydrogen peroxide (H₂O₂). The produced H₂O₂ can then be detected. In many systems, a second enzyme, such as horseradish peroxidase (HRP), or a nanozyme with peroxidase-like activity, is used to catalyze the oxidation of a chromogenic substrate by H₂O₂.[20][21]
When this compound is used as this substrate, it is oxidized by H₂O₂ in the presence of the peroxidase catalyst, resulting in the formation of the colored this compound•+ radical cation. The intensity of the resulting blue-green color is directly proportional to the initial concentration of glucose in the sample. This color change can be easily quantified using a spectrophotometer.[20]
Caption: Logical workflow of an this compound-based biosensor for glucose.
Conclusion
This compound is a remarkably versatile and reliable reagent in food science and nutrition research. Its primary role in the robust and straightforward TEAC assay makes it indispensable for quantifying the antioxidant capacity of foods, ingredients, and nutraceuticals. Furthermore, its application as a chromogenic substrate extends to the investigation of enzymatic activities like those involved in food spoilage and to the development of innovative biosensors for rapid food analysis. The principles and protocols outlined in this guide highlight the fundamental importance of this compound and provide a framework for its effective application in the laboratory.
References
- 1. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 2. Antioxidant activity applying an improved this compound radical cation decolorization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound radical cation decolorization assay: Significance and symbolism [wisdomlib.org]
- 4. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scialert.net [scialert.net]
- 6. docsdrive.com [docsdrive.com]
- 7. This compound/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways [mdpi.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. This compound decolorization assay – in vitro antioxidant capacity [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Phenolic Compounds with Antimicrobial Properties in Mushrooms Frequently Encountered in Temperate Deciduous Forests [mdpi.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. A Novel Biosensor for the Detection of Glucose Concentration Using the Dual-Peak Long Period Grating in the Near- to Mid-Infrared [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. A Critical Review of Electrochemical Glucose Sensing: Evolution of Biosensor Platforms Based on Advanced Nanosystems - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ABTS in Enzymatic Reaction Kinetics Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid), commonly known as ABTS, is a versatile chromogenic substrate widely employed in enzymatic reaction kinetics studies. Its utility stems from its ability to be oxidized by a variety of enzymes, resulting in a distinct color change that can be easily quantified using spectrophotometry. This guide provides a comprehensive overview of the role of this compound in enzyme kinetics, with a particular focus on its application with laccase and peroxidase enzymes. We will delve into the underlying reaction mechanisms, present key kinetic data, and provide detailed experimental protocols for researchers in the field.
Core Principles of the this compound Assay
The fundamental principle of the this compound assay in enzyme kinetics lies in the enzymatic oxidation of the colorless this compound diammonium salt to a stable and intensely colored green-blue radical cation (this compound•+).[1][2] This radical cation exhibits strong absorbance at specific wavelengths, most notably around 420 nm, 645 nm, 734 nm, and 815 nm.[2] The rate of formation of this compound•+, and thus the increase in absorbance, is directly proportional to the activity of the enzyme under investigation. By monitoring this change in absorbance over time, researchers can determine key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).
Mechanism of this compound Oxidation in Enzymatic Reactions
The oxidation of this compound by enzymes like laccase and peroxidase is a one-electron transfer process. The enzyme, in its higher oxidation state, accepts an electron from the this compound molecule, leading to the formation of the this compound•+ radical cation.
In the case of laccase , a multi-copper oxidase, the enzyme directly oxidizes this compound using molecular oxygen as the final electron acceptor.
For peroxidases , such as horseradish peroxidase (HRP), the reaction is dependent on the presence of hydrogen peroxide (H₂O₂). The HRP is first oxidized by H₂O₂ to an intermediate state, which then oxidizes the this compound substrate. The reaction can be summarized as follows:
H₂O₂ + this compound (colorless) --(Peroxidase)--> 2H₂O + this compound•+ (green-blue)
The stability of the this compound•+ radical is a key advantage of this assay, allowing for accurate and reproducible measurements.
Figure 1: Simplified reaction pathway of peroxidase-catalyzed this compound oxidation.
Quantitative Data in Enzymatic Kinetics Studies
The following tables summarize key Michaelis-Menten kinetic parameters for laccase and horseradish peroxidase (HRP) using this compound as the substrate, compiled from various studies. These values can vary depending on the specific enzyme source, purity, and experimental conditions such as pH and temperature.
Table 1: Michaelis-Menten Kinetic Parameters of Laccase with this compound Substrate
| Enzyme Source | pH | Temperature (°C) | Km (mM) | Vmax (U/mg or mM/min) | Reference |
| Trematosphaeria mangrovei | 4.0 | Not Specified | 1.42 | 184.84 U/mg | [3] |
| Anoxybacillus gonensis P39 | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| Cladosporium cladosporioides | Not Specified | 40 | 0.58 | 480.54 mM/min | [5] |
| Klebsiella pneumoniae NITW715075_2 | Not Specified | Not Specified | 0.38 | 71.42 U/ml | [6] |
| Klebsiella pneumoniae NITW715076_1 | Not Specified | Not Specified | 3.97 | 148.8 U/ml | [6] |
| Klebsiella pneumoniae NITW715076 | Not Specified | Not Specified | 0.46 | 23.42 U/ml | [6] |
| Cerrena sp. RSD1 | 3.0 | 65 | 0.036 | 52515 s⁻¹ (kcat) | [7] |
Table 2: Michaelis-Menten Kinetic Parameters of Horseradish Peroxidase (HRP) with this compound Substrate
| Enzyme Variant/Source | pH | Temperature (°C) | Km (mM) | Vmax (U/mg or relative units) | Reference |
| Commercial HRP | Not Specified | Not Specified | 0.42 | 2700 | [8] |
| HRP (general study) | 4.2 | Not Specified | Varies with pH | Maximal at 2 mmol/L this compound | [1] |
| Recombinant HRP C1A | Not Specified | Not Specified | 0.49 | 100% (relative) | [9] |
| Recombinant HRP A2A | Not Specified | Not Specified | 0.09 | 42% (relative) | [9] |
| Recombinant HRP A2B | Not Specified | Not Specified | 0.12 | 26% (relative) | [9] |
| HRP in presence of Dextran (0 mg/mL) | 7.4 | Room Temp | 19.3 µM | 0.191 µM/s | [10] |
| HRP in presence of Dextran (200 mg/mL) | 7.4 | Room Temp | 12.3 µM | 0.122 µM/s | [10] |
Detailed Experimental Protocols
The following are generalized, yet detailed, protocols for determining the kinetics of laccase and horseradish peroxidase using an this compound-based assay. Researchers should optimize these protocols for their specific enzyme and experimental setup.
Laccase Activity Assay Protocol
1. Reagent Preparation:
-
Acetate Buffer (0.1 M, pH 4.5): Prepare by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate to achieve a final pH of 4.5.
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound diammonium salt in the acetate buffer. Store protected from light.
2. Assay Procedure:
-
Pipette 800 µL of 0.1 M acetate buffer (pH 4.5) into a cuvette.
-
Add 100 µL of the 10 mM this compound stock solution to the cuvette and mix gently.
-
Equilibrate the cuvette at the desired reaction temperature (e.g., 25°C).
-
Initiate the reaction by adding 100 µL of the laccase enzyme solution (appropriately diluted in acetate buffer) to the cuvette.
-
Immediately start monitoring the increase in absorbance at 420 nm over a period of 3-5 minutes, taking readings at regular intervals (e.g., every 15-30 seconds).
3. Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the reaction curve.
-
Enzyme activity can be calculated using the Beer-Lambert law: Activity (U/mL) = (ΔAbs/min * Total Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL)) Where ε is the molar extinction coefficient of this compound•+ at 420 nm (36,000 M⁻¹cm⁻¹).
Horseradish Peroxidase (HRP) Activity Assay Protocol
1. Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 6.0): Prepare by mixing appropriate volumes of 0.1 M monobasic and dibasic sodium phosphate to achieve a final pH of 6.0.
-
This compound Solution (1 mM): Dissolve this compound in the phosphate buffer.
-
Hydrogen Peroxide (H₂O₂) Solution (1 mM): Prepare a fresh dilution of H₂O₂ in the phosphate buffer just before use.
2. Assay Procedure:
-
In a cuvette, combine 500 µL of 0.1 M phosphate buffer (pH 6.0), 200 µL of 1 mM this compound solution, and 200 µL of 1 mM H₂O₂ solution.
-
Mix the contents of the cuvette thoroughly and incubate at the desired temperature (e.g., 25°C) for a few minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding 100 µL of the HRP enzyme solution (appropriately diluted in phosphate buffer).
-
Immediately begin recording the absorbance at 420 nm at regular time intervals for 3-5 minutes.
3. Data Analysis:
-
Determine the rate of reaction (ΔAbs/min) from the initial linear phase of the absorbance versus time plot.
-
Calculate the enzyme activity using the Beer-Lambert law as described in the laccase protocol.
Figure 2: Generalized experimental workflow for an this compound-based enzyme kinetics assay.
Conclusion
This compound remains a cornerstone substrate in the study of enzymatic reaction kinetics due to its reliability, ease of use, and the stability of its colored radical product. This guide has provided a technical overview of its application, from the fundamental principles and reaction mechanisms to quantitative kinetic data and detailed experimental protocols for laccase and peroxidase. By leveraging the information and methodologies presented here, researchers and professionals in drug development can effectively utilize the this compound assay to elucidate enzyme function and screen for potential inhibitors or modulators, thereby advancing their scientific and therapeutic objectives.
References
- 1. [Horseradish peroxidase: a study of the kinetics and the determination of optimal reaction conditions, using hydrogen peroxide and 2,2'-azinobis 3-ethylbenzthiazoline-6-sulfonic acid (this compound) as substrates (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Characterization and kinetic properties of the purified Trematosphaeria mangrovei laccase enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Kinetic analysis and structural studies of a high‐efficiency laccase from Cerrena sp. RSD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the ABTS Assay: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the core principles, historical evolution, and practical applications of the ABTS [2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)] assay, a widely utilized method for measuring the total antioxidant capacity of various substances. We will delve into the fundamental chemistry, provide detailed experimental protocols, and present a chronological overview of the assay's development, highlighting key modifications that have enhanced its versatility and throughput.
Genesis and Historical Milestones
The journey of this compound from a versatile chromogen to a cornerstone of antioxidant research is marked by several key innovations. Initially, this compound was employed in applications such as the detection of fecal occult blood and the determination of glucose in glucose oxidase/peroxidase assays[1]. Its utility was also recognized in peroxidase activity studies[1][2].
The pivotal shift in the application of this compound occurred with the recognition that its oxidized form, the radical cation this compound•+, could be used to measure antioxidant capacity[1][2]. This spectrophotometric assay is founded on the principle that antioxidants can reduce the blue-green this compound•+ radical, causing a decolorization that is proportional to the antioxidant concentration[1][3][4].
A significant milestone in the widespread adoption of the this compound assay was the work of Miller et al. in 1993, who utilized a myoglobin/H₂O₂ reaction to generate the this compound•+ for measuring the antioxidant capacity of samples[1][2]. This laid the groundwork for what would become a standard method in many laboratories.
Over the years, the assay has undergone numerous modifications to improve its efficiency, applicability, and to simplify the procedure. These advancements include the development of methods to pre-form the this compound•+ radical, eliminating the need for enzymatic generation during the assay and thereby avoiding potential interference from the sample with the enzymes[1]. A notable and widely adopted method involves the reaction of this compound with potassium persulfate to generate the radical cation[5][6]. Further refinements led to the adaptation of the assay for microplate readers, significantly increasing throughput for screening large numbers of samples[1][2]. Researchers also developed protocols to measure both hydrophilic and lipophilic antioxidants, broadening the assay's scope[1][2].
Table 1: Key Milestones in the Development of the this compound Assay for Total Antioxidant Capacity (TAC)
| Year | Milestone | Key Features | References |
| Pre-1993 | Initial uses of this compound | Detection of fecal occult blood, glucose determination, peroxidase activity studies. | [1][2] |
| 1993 | First widely recognized use for TAC | Miller et al. use myoglobin/H₂O₂ to generate this compound•+ for measuring antioxidant capacity. | [1][2] |
| Post-1993 | Development of pre-formed this compound•+ methods | Simplification of the assay by using reagents like potassium persulfate to generate the radical cation prior to the addition of the antioxidant sample. This eliminated potential interference with generation enzymes. | [1][5] |
| 1999 | Microplate adaptation | Laigth et al. adapted the assay for use in microplate readers, enabling high-throughput screening. | [1][2] |
| Ongoing | Methodological Refinements | Development of kinetic and end-point strategies, and methods for both hydrophilic and lipophilic antioxidants. | [1][2] |
The Chemical Principle: A Single Electron Transfer (SET) Mechanism
The this compound assay primarily operates on a Single Electron Transfer (SET) mechanism[2]. In this process, the antioxidant donates an electron to the this compound•+ radical, neutralizing it and causing the characteristic blue-green color to fade. The extent of decolorization is measured spectrophotometrically at a specific wavelength, typically around 734 nm[4][7][8].
The redox potential of the this compound/ABTS•+ pair is approximately 0.68 V, which is high enough to react with a wide range of antioxidant compounds[2]. The this compound•+ radical is soluble in both aqueous and organic media, allowing for the assessment of antioxidant capacity in diverse samples[2].
Caption: Reaction mechanism of the this compound assay.
Detailed Experimental Protocols
The versatility of the this compound assay is reflected in the various protocols that have been developed. The choice of protocol often depends on the nature of the sample and the specific research question.
This is one of the most common methods for generating the this compound radical cation.
Table 2: Protocol for this compound•+ Radical Stock Solution Preparation
| Step | Procedure | Reagent Concentration | Incubation |
| 1 | Prepare an aqueous solution of this compound. | 7 mM | - |
| 2 | Prepare an aqueous solution of potassium persulfate. | 2.45 mM | - |
| 3 | Mix the this compound and potassium persulfate solutions in equal volumes. | - | 12-16 hours in the dark at room temperature. |
| 4 | The resulting dark blue-green solution is the this compound•+ stock solution. | - | - |
This protocol outlines the steps for measuring the antioxidant capacity of a sample.
Table 3: Protocol for the this compound Decolorization Assay
| Step | Procedure | Key Parameters |
| 1 | Dilute the this compound•+ stock solution with a suitable solvent (e.g., ethanol, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm. This is the working solution. | Wavelength: 734 nm |
| 2 | Add a specific volume of the antioxidant sample to a defined volume of the this compound•+ working solution. | - |
| 3 | Incubate the mixture for a specific period (e.g., 6 minutes). | Incubation Time: Varies by protocol |
| 4 | Measure the absorbance of the solution at 734 nm. | Wavelength: 734 nm |
| 5 | Calculate the percentage of inhibition of the this compound•+ radical. | - |
The percentage of scavenging activity can be calculated using the following formula:
Scavenging Activity (%) = [(A₀ - A₁) / A₀] x 100
Where:
-
A₀ is the absorbance of the control (this compound•+ solution without the sample).
-
A₁ is the absorbance of the sample.
For high-throughput screening, the assay can be adapted to a 96-well plate format.
Table 4: Protocol for Microplate-Based this compound Assay
| Step | Procedure | Volume per Well |
| 1 | Prepare the this compound•+ working solution as described previously. | - |
| 2 | Add the antioxidant samples/standards to the wells of a 96-well plate. | e.g., 10-20 µL |
| 3 | Add the this compound•+ working solution to each well. | e.g., 180-190 µL |
| 4 | Incubate the plate at room temperature for a defined time. | - |
| 5 | Read the absorbance at ~734 nm using a microplate reader. | - |
Reference:[1]
Experimental Workflow and Data Analysis
The general workflow for conducting an this compound assay involves several key stages, from reagent preparation to data interpretation.
Caption: General experimental workflow for the this compound assay.
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). Trolox, a water-soluble analog of vitamin E, is used as a standard, and the antioxidant capacity of the sample is compared to that of Trolox[11].
Conclusion
The this compound assay has evolved from a specialized biochemical reagent to a robust and widely adopted method for assessing total antioxidant capacity. Its simple, rapid, and versatile nature, coupled with its applicability to both hydrophilic and lipophilic compounds, has cemented its place in food science, agricultural research, and drug discovery[1][11]. The continued refinement of protocols, including adaptations for high-throughput screening, ensures that the this compound assay will remain a valuable tool for researchers investigating the role of antioxidants in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 2.7.1. This compound Assay [bio-protocol.org]
- 8. 4.4.2. This compound Radical Scavenging Assay [bio-protocol.org]
- 9. Phenolic Compounds with Antimicrobial Properties in Mushrooms Frequently Encountered in Temperate Deciduous Forests [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
The Fundamental Chemistry of the ABTS Decolorization Reaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) decolorization assay is a widely utilized method for determining the total antioxidant capacity of various samples. This technical guide delves into the core chemistry of the this compound decolorization reaction, providing detailed experimental protocols and quantitative data to aid researchers in its effective application.
Core Chemical Principles
The foundation of the this compound assay lies in the generation of the stable this compound radical cation (this compound•+), which has a characteristic blue-green color.[1] This radical is produced through the oxidation of this compound, typically with a strong oxidizing agent like potassium persulfate (K₂S₂O₈)[2][3] or by enzymatic reaction with peroxidase and hydrogen peroxide.[4] The this compound•+ radical is soluble in both aqueous and organic solvents and exhibits strong absorbance at specific wavelengths, most notably at 734 nm.[5]
When an antioxidant is introduced to the pre-formed this compound•+ solution, it donates an electron or a hydrogen atom to the radical. This act of reduction neutralizes the this compound•+ radical, returning it to its colorless this compound form.[1][6] The resulting decolorization is proportional to the concentration of the antioxidant and its radical-scavenging ability.[1] The reaction can be monitored spectrophotometrically by measuring the decrease in absorbance at 734 nm.
The reaction pathways can be complex and are not always a simple electron transfer. For instance, some phenolic antioxidants can form coupling adducts with the this compound•+ radical.[5][7] These adducts can undergo further oxidation, leading to a variety of reaction products.[5][7] The stoichiometry of the reaction, therefore, can be difficult to predict and may vary depending on the specific antioxidant compound being analyzed.[5]
Experimental Protocols
The following are detailed methodologies for the key experiments in the this compound decolorization assay.
Preparation of this compound Radical Cation (this compound•+) Stock Solution
Method 1: Using Potassium Persulfate
-
Prepare a 7 mM aqueous solution of this compound.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes (1:1 ratio).[2]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[3] This allows for the complete formation of the this compound•+ radical.
Method 2: Using a Peroxidase System
This method is often employed in enzymatic assays.
-
Prepare a solution of this compound in a suitable buffer (e.g., phosphate-buffered saline).
-
Add a peroxidase enzyme (e.g., horseradish peroxidase).
-
Initiate the reaction by adding hydrogen peroxide. The enzyme will catalyze the oxidation of this compound to this compound•+.[4]
This compound Decolorization Assay Protocol
-
Dilution of this compound•+ Stock Solution: The prepared this compound•+ stock solution is diluted with a suitable solvent (e.g., ethanol, methanol, or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.[8][9]
-
Reaction Initiation: A small volume of the antioxidant sample (or standard, such as Trolox) is added to a specific volume of the diluted this compound•+ solution.
-
Incubation: The reaction mixture is incubated at room temperature for a specific period, typically ranging from 6 to 30 minutes.[9][10] The incubation is often carried out in the dark to prevent photodegradation of the this compound•+ radical.[2]
-
Absorbance Measurement: The absorbance of the solution is measured at 734 nm using a spectrophotometer.[2][11]
-
Calculation: The percentage of inhibition of the this compound•+ radical is calculated using the following formula:
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for the this compound decolorization assay.
| Parameter | Value | Reference(s) |
| This compound Concentration | 7 mM | [3][11] |
| Potassium Persulfate Concentration | 2.45 mM | [3][11] |
| Incubation Time for this compound•+ Generation | 12 - 16 hours | [3] |
| Wavelength for Absorbance Measurement | 734 nm | [2][5] |
| Target Absorbance of Working Solution | 0.70 ± 0.02 | [8][9] |
| Typical Sample Incubation Time | 6 - 30 minutes | [9][10] |
| Reagent | Typical Solvent |
| This compound | Water |
| Potassium Persulfate | Water |
| This compound•+ Working Solution | Ethanol, Methanol, or Phosphate Buffer |
| Antioxidant Sample | Dependent on sample solubility |
Visualizations
This compound•+ Generation and Decolorization by an Antioxidant
Caption: Generation of the this compound radical cation and its subsequent reduction by an antioxidant.
General Experimental Workflow for the this compound Assay
Caption: A generalized workflow for conducting the this compound decolorization assay.
References
- 1. youtube.com [youtube.com]
- 2. 2.9.5. This compound Assay [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. This compound/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. Zinc Chelates from Low-Molecular-Weight Donkey-Hide Gelatin Peptides: Preparation, Characterization, and Evaluation of In Vitro Antioxidant Activity [mdpi.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. 4.4.2. This compound Radical Scavenging Assay [bio-protocol.org]
Methodological & Application
Application Note and Protocol: Preparation of ABTS Radical Cation Solution for Antioxidant Capacity Assays
Audience: Researchers, scientists, and drug development professionals.
Principle and Application
The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is a widely used method for measuring the total antioxidant capacity of various samples, including pure compounds, plant extracts, and biological fluids. The core of this assay is the generation of a stable blue-green this compound radical cation (this compound•+), which has a characteristic absorbance spectrum.[1] This radical is produced through the oxidation of this compound with a strong oxidizing agent, most commonly potassium persulfate (K₂S₂O₈).[2]
When an antioxidant is added to the pre-formed this compound•+ solution, it donates a hydrogen atom or an electron, reducing the radical back to its colorless neutral form.[3] This decolorization is proportional to the concentration and activity of the antioxidant in the sample.[3] The reduction in absorbance is typically measured spectrophotometrically at 734 nm, a wavelength that minimizes interference from colored sample components.[1][4]
This document provides a detailed, step-by-step protocol for the reliable and reproducible preparation of the this compound radical cation solution using potassium persulfate.
Quantitative Data Summary
The following table summarizes the critical quantitative parameters for the preparation of the this compound radical solution.
| Parameter | Value | Notes |
| Stock Solution Concentrations | ||
| This compound Diammonium Salt | 7 mM | Dissolved in deionized water. |
| Potassium Persulfate (K₂S₂O₈) | 2.45 mM | Dissolved in deionized water. |
| Radical Generation | ||
| Reagent Ratio (v/v) | 1:1 | Equal volumes of this compound and K₂S₂O₈ stock solutions are mixed.[5][6][7] |
| Incubation Time | 12–16 hours | Crucial for complete radical formation.[4][8][9] |
| Incubation Conditions | Room Temperature, in the dark | Protect from light to prevent premature degradation.[4][10] |
| Working Solution | ||
| Spectrophotometric Wavelength | 734 nm | Recommended for measurement to avoid sample interference.[1] |
| Target Absorbance | 0.700 ± 0.02 | Achieved by diluting the stock this compound•+ solution.[4][6][8] |
| Dilution Solvent | Phosphate Buffer (pH 7.4), Ethanol, or Methanol | Solvent choice may depend on the sample's solubility.[5][6][7] |
| Stability | ||
| This compound•+ Stock Solution | >48 hours | Stable for more than two days when stored in the dark at room temp.[11][12] |
Experimental Protocol
This protocol is divided into three main stages: preparation of the initial reagent stock solutions, generation of the this compound radical cation stock, and preparation of the final working solution for the assay.
Materials and Reagents
-
This compound diammonium salt (FW: 548.68 g/mol )
-
Potassium persulfate (K₂S₂O₈) (FW: 270.32 g/mol )
-
Deionized or ultrapure water
-
Solvent for dilution (e.g., Ethanol, Methanol, or Phosphate-buffered saline pH 7.4)
-
Spectrophotometer and cuvettes (or 96-well plate reader)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Amber glass bottle or a flask wrapped in aluminum foil
Part A: Preparation of Stock Solutions
-
7 mM this compound Stock Solution:
-
Accurately weigh 38.4 mg of this compound diammonium salt.
-
Dissolve it in deionized water and bring the final volume to 10 mL in a volumetric flask.
-
Mix thoroughly until all the solid is dissolved. This solution should be stored in the dark.
-
-
2.45 mM Potassium Persulfate Stock Solution:
-
Accurately weigh 6.6 mg of potassium persulfate.
-
Dissolve it in deionized water and bring the final volume to 10 mL in a volumetric flask.
-
Mix thoroughly until fully dissolved.
-
Part B: Generation of the this compound Radical Cation (this compound•+) Stock Solution
-
Combine the two stock solutions prepared in Part A in a 1:1 volume ratio. For example, mix 5 mL of the 7 mM this compound solution with 5 mL of the 2.45 mM potassium persulfate solution.[5][7]
-
Transfer the mixture to an amber glass bottle or cover the container completely with aluminum foil to protect it from light.
-
Allow the mixture to stand in the dark at room temperature for 12 to 16 hours before use.[4][9][13] This incubation period is essential for the complete formation of the radical cation, which results in a dark blue-green colored solution.
Part C: Preparation of the this compound•+ Working Solution
The this compound•+ stock solution generated in Part B is too concentrated for direct use in the assay and must be diluted.
-
Take a small aliquot of the this compound•+ stock solution (e.g., 1 mL) and dilute it with the chosen solvent (e.g., ethanol or PBS pH 7.4). The dilution factor is typically between 1:20 to 1:100.
-
Calibrate the spectrophotometer at 734 nm using the dilution solvent as a blank.
-
Measure the absorbance of the diluted this compound•+ solution.
-
Adjust the dilution by adding more this compound•+ stock solution or more solvent until the absorbance is stable at 0.700 ± 0.02 .[3][4][6][8]
-
This working solution is now ready for the antioxidant assay. It is recommended to prepare this working solution fresh before each experiment. The absorbance should be re-checked before initiating the assay as it may drift over time.[12]
Workflow Diagram
The following diagram illustrates the complete workflow for the preparation of the this compound radical solution.
Caption: Workflow for this compound radical cation solution preparation.
References
- 1. This compound/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant activity applying an improved this compound radical cation decolorization assay. | Sigma-Aldrich [sigmaaldrich.com]
- 3. cosmobiousa.com [cosmobiousa.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. pubcompare.ai [pubcompare.ai]
- 6. mdpi.com [mdpi.com]
- 7. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound decolorization assay – in vitro antioxidant capacity [protocols.io]
- 9. 2.5. Antioxidant activity by free radical-scavenging activity using this compound radical [bio-protocol.org]
- 10. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Doubts - this compound Radical Cation Decolorization Assay - Biochemistry [protocol-online.org]
- 13. Phenolic Compounds with Antimicrobial Properties in Mushrooms Frequently Encountered in Temperate Deciduous Forests [mdpi.com]
ABTS Assay for Antioxidant Capacity: A Detailed Protocol for 96-Well Microplates
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive, step-by-step guide for performing the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay in a 96-well microplate format. This colorimetric assay is a widely used method to determine the total antioxidant capacity of various samples, including pure compounds, plant extracts, and biological fluids.
Principle of the Assay
The this compound assay is based on the ability of antioxidants to scavenge the stable this compound radical cation (this compound•+).[1][2][3] The this compound•+ is generated by the oxidation of this compound with potassium persulfate.[1][4] This radical cation has a characteristic blue-green color with a maximum absorbance at 734 nm.[2][5][6] When an antioxidant is added to the pre-formed this compound•+ solution, it reduces the radical, leading to a decolorization of the solution. The extent of color change is proportional to the concentration and antioxidant activity of the sample. The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where Trolox, a water-soluble vitamin E analog, is used as a standard.
Materials and Reagents
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (this compound)
-
Potassium persulfate (K₂S₂O₈)
-
(±)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Methanol or Ethanol (for sample and Trolox dilution)
-
96-well clear flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 734 nm
-
Adjustable micropipettes and tips
-
Distilled or deionized water
Experimental Protocols
Reagent Preparation
3.1.1. 7 mM this compound Stock Solution
-
Weigh out 38.4 mg of this compound powder.
-
Dissolve the this compound in 10 mL of distilled water.
-
Mix thoroughly until the powder is completely dissolved. This solution should be stored in the dark.
3.1.2. 2.45 mM Potassium Persulfate Solution
-
Weigh out 6.6 mg of potassium persulfate powder.
-
Dissolve the potassium persulfate in 10 mL of distilled water.
-
Mix thoroughly until the powder is completely dissolved.
3.1.3. This compound Radical Cation (this compound•+) Stock Solution
-
Mix equal volumes of the 7 mM this compound stock solution and the 2.45 mM potassium persulfate solution (e.g., 5 mL of each).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[1][7] This incubation period is crucial for the complete generation of the this compound radical cation.
-
The resulting solution is the this compound•+ stock solution, which is dark blue-green in color.
3.1.4. This compound•+ Working Solution
-
Before the assay, dilute the this compound•+ stock solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[5][6][7][8]
-
To do this, start by adding a small amount of the stock solution to a larger volume of PBS (e.g., 1 mL of stock in 50 mL of PBS) and measure the absorbance.
-
Adjust the volume of PBS until the desired absorbance is reached. This working solution should be prepared fresh for each assay.
3.1.5. Trolox Standard Solutions
-
Prepare a 1 mM stock solution of Trolox in methanol or ethanol.
-
From the stock solution, prepare a series of standard dilutions in the same solvent. A typical concentration range is 12.5 to 200 µM.
Assay Procedure in 96-Well Microplate
-
Plate Layout: Design a plate map, assigning wells for blanks, standards, and samples. It is recommended to run all samples and standards in triplicate.
-
Adding Standards and Samples:
-
Adding this compound•+ Working Solution: Add 200 µL of the this compound•+ working solution to all wells (blanks, standards, and samples).[5][6][9]
-
Incubation: Incubate the plate at room temperature for 6-30 minutes in the dark.[1][7][9] The incubation time should be optimized for the specific samples being tested and kept consistent throughout the experiment.
-
Absorbance Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.[1][5][6]
Data Presentation and Analysis
Calculation of Percent Inhibition
The antioxidant activity is determined by calculating the percentage of inhibition of the this compound•+ radical.
% Inhibition = [(Absorbance of Blank - Absorbance of Sample/Standard) / Absorbance of Blank] x 100
Trolox Standard Curve
-
Plot the % Inhibition (Y-axis) against the corresponding Trolox concentration (X-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be close to 1 for a good linear fit.
Data Tables
Table 1: Trolox Standard Curve Data
| Trolox Concentration (µM) | Absorbance at 734 nm (Mean ± SD) | % Inhibition |
| 0 (Blank) | 0 | |
| 12.5 | ||
| 25 | ||
| 50 | ||
| 100 | ||
| 150 | ||
| 200 |
Table 2: Sample Antioxidant Capacity
| Sample ID | Sample Dilution | Absorbance at 734 nm (Mean ± SD) | % Inhibition | Trolox Equivalent Antioxidant Capacity (TEAC) (µM) |
| Sample A | 1:10 | |||
| Sample A | 1:20 | |||
| Sample B | 1:10 | |||
| Sample B | 1:20 |
Calculation of Trolox Equivalent Antioxidant Capacity (TEAC)
The TEAC of the sample can be calculated from the linear regression equation of the Trolox standard curve.
TEAC (µM) = (% Inhibition - c) / m
Where:
-
% Inhibition is the percentage of inhibition calculated for the sample.
-
c is the y-intercept of the standard curve.
-
m is the slope of the standard curve.
The final TEAC value should be adjusted for the dilution factor of the sample.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow of the this compound assay.
Caption: Experimental workflow for the this compound assay in a 96-well microplate.
Caption: Chemical principle of the this compound radical scavenging assay.
References
- 1. researchgate.net [researchgate.net]
- 2. api-am.labcart.com [api-am.labcart.com]
- 3. This compound Radical Scavenging Capacity Assay Kit - Profacgen [profacgen.com]
- 4. researchgate.net [researchgate.net]
- 5. cosmobiousa.com [cosmobiousa.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. mdpi.com [mdpi.com]
- 8. protocols.io [protocols.io]
- 9. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Performing the ABTS Assay on Human Plasma or Serum Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the total antioxidant capacity (TAC) of human plasma and serum samples using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. This colorimetric assay is a widely used method to assess the antioxidant status and investigate the effects of various compounds or treatments on the body's ability to counteract oxidative stress.
Principle of the Assay
The this compound assay is based on the ability of antioxidants present in the sample to reduce the radical cation of this compound (this compound•+).[1] this compound is oxidized by an appropriate oxidizing agent, such as potassium persulfate or myoglobin, to its radical cation form, which is a blue-green chromophore with a characteristic absorbance at specific wavelengths (commonly 734 nm).[1][2] When antioxidants are introduced, they donate electrons to the this compound•+, causing its decolorization. The degree of color reduction is proportional to the concentration and activity of the antioxidants in the sample.[1] The total antioxidant capacity is typically expressed as Trolox equivalents (TEAC), a water-soluble analog of vitamin E, which is used to create a standard curve.[2]
Sample Handling and Preparation
Proper sample collection and handling are crucial for accurate and reproducible results. It is recommended to use plasma over serum to avoid potential artifacts.[3][4]
Plasma Sample Preparation:
-
Collect fresh blood into tubes containing an anticoagulant (heparin is recommended).[2]
-
Centrifuge the blood at 1000-2000 x g for 10 minutes at 4°C.[2]
-
Carefully collect the upper light-yellow plasma layer, avoiding the middle layer of white blood cells and platelets.[2]
-
If not analyzed immediately, store the plasma samples at -80°C for up to one month.[2][3]
-
Before the assay, thaw the samples on ice. It is often necessary to dilute plasma samples with phosphate-buffered saline (PBS) to ensure the absorbance reading falls within the linear range of the standard curve. A dilution of 1:10 to 1:12 with 1x PBS is a common starting point.[2]
Serum Sample Preparation:
-
Collect fresh blood into tubes without an anticoagulant.
-
Allow the blood to clot by standing at room temperature (25°C) for 30 minutes.[2]
-
Centrifuge at 2000 x g for 15 minutes at 4°C to separate the serum.[2]
-
Collect the supernatant (serum) and, if not for immediate use, store it at -80°C.[2]
-
Similar to plasma, dilute the serum with PBS before performing the assay.
Important Considerations:
-
Avoid using hemolyzed plasma or serum samples.[5]
-
Samples should not contain detergents like SDS, Tween, Triton, or NP-40, nor reducing agents such as DTT or 2-mercaptoethanol.[2][6]
Experimental Protocol
This protocol is designed for a 96-well microplate format, which allows for the simultaneous analysis of multiple samples.
Materials and Reagents
-
This compound (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate (K₂S₂O₈) or Myoglobin and Hydrogen Peroxide (H₂O₂)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Human plasma or serum samples
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
-
Pipettes and tips
-
Distilled or deionized water
Reagent Preparation
1. This compound Radical Cation (this compound•+) Solution:
-
Prepare a 7 mM aqueous solution of this compound.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix equal volumes of the this compound and potassium persulfate solutions.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the this compound radical cation.[7]
-
This is the stock solution of this compound•+. It is stable for several days when stored in the dark at room temperature.
2. This compound•+ Working Solution:
-
Before the assay, dilute the this compound•+ stock solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[7] This working solution should be prepared fresh daily.
3. Trolox Standard Solutions:
-
Prepare a stock solution of Trolox in a suitable solvent (e.g., ethanol or PBS).
-
From the stock solution, prepare a series of standard solutions with concentrations ranging from approximately 2.5 µM to 25 µM in PBS.[8][9]
Assay Procedure
-
Plate Setup: Add 10 µL of the prepared Trolox standards, diluted plasma/serum samples, and PBS (as a blank) to different wells of a 96-well microplate.
-
Reaction Initiation: Add 200 µL of the this compound•+ working solution to each well.[6]
-
Incubation: Mix the contents of the wells thoroughly and incubate at room temperature for 2-6 minutes.[2][6]
-
Absorbance Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.[2]
Data Analysis
-
Calculate the percentage of inhibition for each standard and sample using the following formula:
-
% Inhibition = [(Absorbance of Blank - Absorbance of Sample/Standard) / Absorbance of Blank] x 100
-
-
Generate a standard curve by plotting the percentage of inhibition for the Trolox standards against their corresponding concentrations.
-
Determine the Total Antioxidant Capacity (TAC) of the plasma or serum samples by interpolating their percentage of inhibition values from the Trolox standard curve. The results are expressed as µM Trolox equivalents.
Quantitative Data Summary
The following table summarizes representative total antioxidant capacity values for human plasma as determined by the this compound assay in a published study.
| Sample Type | Group | N | Total Antioxidant Capacity (µM Trolox Equivalent) |
| Human Plasma | Men | 6 | 569 ± 41 |
| Human Plasma | Women | 4 | 430 ± 28 |
| Human Plasma | Combined (Baseline) | 10 | 513 ± 80 |
| Human Plasma | Combined (Post-Intervention) | 10 | 548 ± 81 |
Data adapted from a study on the effect of vegetable juice consumption.[8][9]
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the this compound assay.
Caption: Principle of the this compound decolorization assay.
References
- 1. m.youtube.com [m.youtube.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Determination of the antioxidant capacity in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. bioquochem.com [bioquochem.com]
- 6. file.elabscience.com [file.elabscience.com]
- 7. mdpi.com [mdpi.com]
- 8. Efficient Assay for Total Antioxidant Capacity in Human Plasma Using a 96-Well Microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Assay for Total Antioxidant Capacity in Human Plasma Using a 96-Well Microplate [jstage.jst.go.jp]
Application Notes and Protocols for Determining Trolox Equivalent Antioxidant Capacity (TEAC) using the ABTS Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antioxidant capacity is a fundamental parameter in the assessment of pharmaceuticals, nutraceuticals, and biological samples. The Trolox Equivalent Antioxidant Capacity (TEAC) assay, utilizing the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation, is a widely adopted method for measuring the total antioxidant capacity of a sample. This assay is valued for its applicability to both hydrophilic and lipophilic antioxidants, its operational simplicity, and its high sensitivity.
These application notes provide a detailed protocol for the TEAC assay using this compound, guidance on data analysis and presentation, and a visualization of the experimental workflow. Additionally, a diagram of the Nrf2 signaling pathway is included to provide context for the cellular antioxidant response, a key area of interest in drug development.
Principle of the TEAC Assay
The TEAC assay is a decolorization method based on the ability of antioxidants to scavenge the pre-formed this compound radical cation (this compound•+).[1][2] this compound is oxidized by potassium persulfate to produce a stable, blue-green this compound•+ solution.[1] This radical has a characteristic absorbance at 734 nm. When an antioxidant is added to the solution, it reduces the this compound•+, leading to a loss of color that is proportional to the concentration and antioxidant activity of the sample.[3] The antioxidant capacity of the sample is then compared to that of Trolox, a water-soluble analog of vitamin E, and the results are expressed as Trolox Equivalents (TE).[4]
Experimental Protocols
Reagent Preparation
1. This compound Stock Solution (7 mM):
-
Dissolve 38.4 mg of this compound diammonium salt in 10 mL of deionized water.
2. Potassium Persulfate Solution (2.45 mM):
-
Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
3. This compound•+ Radical Cation Working Solution:
-
Mix equal volumes of the 7 mM this compound stock solution and the 2.45 mM potassium persulfate solution.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will allow for the complete generation of the radical cation.[5]
-
On the day of the assay, dilute the this compound•+ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to an absorbance of 0.700 ± 0.020 at 734 nm.[6]
4. Trolox Standard Stock Solution (1 mM):
-
Dissolve 25.0 mg of Trolox in 100 mL of a suitable solvent (e.g., ethanol or PBS).
5. Trolox Standard Working Solutions:
-
Prepare a series of dilutions from the Trolox standard stock solution in the same solvent used for the this compound•+ dilution. A typical concentration range for the standard curve is 12.5 to 400 µM.[7]
Assay Procedure (96-well plate format)
-
Pipette Standards and Samples:
-
Add 20 µL of each Trolox standard dilution to triplicate wells of a 96-well microplate.
-
Add 20 µL of each sample solution to triplicate wells.
-
Add 20 µL of the solvent (blank) to triplicate wells.
-
-
Add this compound•+ Working Solution:
-
Add 180 µL of the diluted this compound•+ working solution to all wells containing standards, samples, and blanks.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 6 minutes), protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 734 nm using a microplate reader.
-
Data Analysis and Presentation
Trolox Standard Curve
-
Calculate the average absorbance for each Trolox standard concentration.
-
Subtract the absorbance of the blank from the average absorbance of each standard.
-
Plot a graph with the percentage of inhibition of the this compound•+ radical against the corresponding Trolox concentration. The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the Trolox standard or sample.
-
Alternatively, plot the absorbance values directly against the Trolox concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be ≥ 0.98 for the curve to be considered valid.[8]
Calculation of Trolox Equivalent Antioxidant Capacity (TEAC)
-
Calculate the percentage of inhibition for each sample.
-
Using the equation from the Trolox standard curve, calculate the concentration of Trolox that would produce the same percentage of inhibition as the sample. This is the TEAC value. TEAC (in µM) = (y - c) / m where y is the percentage of inhibition of the sample, m is the slope, and c is the y-intercept of the standard curve.
-
The final TEAC value is typically expressed as µmol of Trolox equivalents per gram of dry sample (µmol TE/g) or per milliliter of liquid sample (µmol TE/mL).
Data Presentation
Summarize the quantitative data in a clear and structured table for easy comparison.
| Sample ID | Concentration (mg/mL) | Average Absorbance (734 nm) | % Inhibition | TEAC (µmol TE/g) | Standard Deviation |
| Control | - | 0.705 | 0.0 | - | - |
| Sample A | 0.1 | 0.452 | 35.9 | 155.8 | ± 7.2 |
| Sample B | 0.1 | 0.218 | 69.1 | 300.1 | ± 12.5 |
| Sample C | 0.1 | 0.598 | 15.2 | 66.0 | ± 4.8 |
| Trolox | 0.05 | 0.330 | 53.2 | - | - |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the TEAC assay.
Nrf2 Signaling Pathway
Under normal physiological conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation.[9] In the presence of oxidative stress, electrophiles, or certain antioxidant compounds, Keap1 is modified, leading to the release of Nrf2.[2] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes.[1] This binding initiates the transcription of a suite of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.[9] This pathway is a key mechanism by which cells protect themselves against oxidative damage and is a significant target for the development of drugs aimed at enhancing the body's own antioxidant defenses.
Caption: Nrf2 antioxidant response pathway.
References
- 1. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 2. hololifecenter.com [hololifecenter.com]
- 3. citeqbiologics.com [citeqbiologics.com]
- 4. Trolox equivalent antioxidant capacity: Significance and symbolism [wisdomlib.org]
- 5. A Paper-Based Assay for the Determination of Total Antioxidant Capacity in Human Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. Spectrophotometric assays for total antioxidant capacity (TAC) in dog serum: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Constructing a Trolox Standard Curve for the ABTS Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is a widely used method to determine the total antioxidant capacity of a sample. This assay is based on the ability of antioxidants to scavenge the stable this compound radical cation (this compound•+), a blue-green chromophore. The reduction of the pre-formed radical cation by an antioxidant is measured by the decrease in absorbance at 734 nm. Trolox, a water-soluble analog of vitamin E, is used as a standard to quantify the antioxidant capacity in terms of Trolox Equivalent Antioxidant Capacity (TEAC). This document provides a detailed protocol for constructing a reliable Trolox standard curve for the this compound assay.
Principle of the Assay
The principle of the this compound assay involves the generation of the this compound radical cation (this compound•+) through the oxidation of this compound with a strong oxidizing agent, such as potassium persulfate (K₂S₂O₈) or hydrogen peroxide.[1][2] The resulting blue-green this compound•+ solution has a characteristic absorbance at 734 nm. When an antioxidant is added to the solution, it donates an electron or a hydrogen atom to the this compound•+, causing its reduction back to the colorless this compound form. This decolorization is proportional to the concentration of the antioxidants present in the sample. By measuring the change in absorbance, the antioxidant capacity of the sample can be determined and compared to that of Trolox.
Experimental Protocols
Materials
-
This compound (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Trolox ((±)-6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid)
-
Phosphate-Buffered Saline (PBS) or Ethanol (80%)
-
Distilled or deionized water
-
Spectrophotometer (plate reader or cuvette-based) capable of measuring absorbance at 734 nm
-
Microplates (96-well) or cuvettes
-
Pipettes and tips
Preparation of Reagents
1. This compound Stock Solution (7 mM): Dissolve 38.4 mg of this compound in 10 mL of distilled water.
2. Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of distilled water.
3. This compound•+ Radical Cation Working Solution:
-
Mix equal volumes of the 7 mM this compound stock solution and the 2.45 mM potassium persulfate solution (e.g., 5 mL of each).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will allow for the complete generation of the radical cation.[2][3]
-
The resulting dark blue-green solution is the concentrated this compound•+ stock solution. This solution is stable for up to two days when stored in the dark at 4°C.[4]
-
Before use in the assay, dilute the concentrated this compound•+ stock solution with PBS or 80% ethanol to an absorbance of 0.700 ± 0.050 at 734 nm.[4][5] This diluted solution is the this compound•+ working solution.
4. Trolox Stock Solution (e.g., 5 mM): Prepare a stock solution of Trolox by dissolving a known amount in a suitable solvent. For a 5 mM stock solution, dissolve 12.5 mg of Trolox in 10 mL of PBS or 80% ethanol. The choice of solvent for the Trolox standards should match the solvent used for the samples (water-soluble samples in PBS, lipid-soluble samples in ethanol).[4]
Construction of the Trolox Standard Curve
-
Prepare Trolox Standards: Perform serial dilutions of the Trolox stock solution to obtain a range of standard concentrations. A typical concentration range is 0 to 1.0 mM.[4] The table below provides an example of how to prepare these standards.
-
Assay Procedure:
-
Pipette 10 µL of each Trolox standard concentration (and a blank of the solvent) into separate wells of a 96-well microplate.[4]
-
Add 200 µL of the this compound•+ working solution to each well.[4]
-
Mix thoroughly and incubate at room temperature for 2-6 minutes.[4]
-
Measure the absorbance of each well at 734 nm using a microplate reader.[4]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the this compound•+ radical for each Trolox standard concentration using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Standard) / Absorbance of Blank] x 100
-
Plot a standard curve of the percentage of inhibition versus the corresponding Trolox concentration.
-
Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). A good standard curve should have an R² value ≥ 0.99.
-
Data Presentation
Table 1: Preparation of Trolox Standards
| Standard | Volume of 5 mM Trolox Stock (µL) | Volume of Diluent (PBS or 80% Ethanol) (µL) | Final Trolox Concentration (mM) |
| Blank | 0 | 1000 | 0 |
| S1 | 30 | 970 | 0.15 |
| S2 | 60 | 940 | 0.30 |
| S3 | 90 | 910 | 0.45 |
| S4 | 120 | 880 | 0.60 |
| S5 | 150 | 850 | 0.75 |
| S6 | 180 | 820 | 0.90 |
| S7 | 200 | 800 | 1.00 |
Determination of Sample Antioxidant Capacity
To determine the Trolox Equivalent Antioxidant Capacity (TEAC) of an unknown sample, perform the this compound assay on the sample using the same procedure as for the standards. Calculate the percentage of inhibition for the sample and use the equation from the Trolox standard curve to calculate the TEAC value.
TEAC (mM) = (% Inhibition of Sample - c) / m
Where 'm' is the slope and 'c' is the y-intercept of the standard curve.
Experimental Workflow
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Zinc Chelates from Low-Molecular-Weight Donkey-Hide Gelatin Peptides: Preparation, Characterization, and Evaluation of In Vitro Antioxidant Activity [mdpi.com]
- 3. 2.5. Antioxidant activity by free radical-scavenging activity using this compound radical [bio-protocol.org]
- 4. assaygenie.com [assaygenie.com]
- 5. 2.6.1. Trolox Equivalent Antioxidant Capacity Assay (TEAC) [bio-protocol.org]
Application Notes and Protocols for the Adapted AB-TS Assay: Measuring both Hydrophilic and Lipophilic Antioxidants
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is a widely used method to determine the total antioxidant capacity of various samples. The assay is based on the ability of antioxidants to scavenge the stable this compound radical cation (this compound•+), a blue-green chromophore. The reduction of the this compound•+ radical by an antioxidant is measured by the decrease in absorbance at 734 nm. A key advantage of the this compound assay is its applicability to both hydrophilic and lipophilic antioxidants, which can be achieved by modifying the solvent system.[1][2] This versatility makes it an invaluable tool in food science, natural product research, and drug development for assessing the complete antioxidant profile of a sample.
This document provides detailed protocols for adapting the this compound assay for the analysis of both hydrophilic and lipophilic antioxidants, along with data presentation guidelines and visualizations to aid in experimental design and interpretation.
Data Presentation: Comparative Antioxidant Capacities
The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant activity of a sample is compared to that of Trolox, a water-soluble vitamin E analog.[1]
Table 1: Trolox Equivalent Antioxidant Capacity (TEAC) of Pure Hydrophilic Antioxidant Compounds
| Compound | TEAC Value (mM Trolox Equivalents) |
| Ascorbic Acid | 1.05 |
| Gallic Acid | 3.5 - 5.0 |
| Caffeic Acid | 1.2 - 2.5 |
| Quercetin | 4.3 - 5.1 |
| Catechin | 2.4 - 3.1 |
| Rutin | 1.8 - 2.9 |
Note: TEAC values can vary depending on the specific reaction conditions and the method of this compound•+ generation.
Table 2: Trolox Equivalent Antioxidant Capacity (TEAC) of Pure Lipophilic Antioxidant Compounds
| Compound | TEAC Value (mM Trolox Equivalents) |
| α-Tocopherol | 0.9 - 1.1 |
| β-Carotene | 0.5 - 0.8 |
| Lutein | 0.6 - 0.9 |
| Lycopene | 0.5 - 0.7 |
| Butylated Hydroxytoluene (BHT) | 0.6 - 0.9 |
Note: The solubility of lipophilic compounds in the reaction medium can influence their measured TEAC values.
Table 3: Hydrophilic and Lipophilic Antioxidant Activity (HAA and LAA) in Fruit Juices
| Fruit Juice | HAA (µmol Trolox/mL) - End-point Method | LAA (µmol Trolox/mL) - End-point Method | HAA (µmol Trolox/mL) - HPLC-ABTS Method | LAA (µmol Trolox/mL) - HPLC-ABTS Method |
| Orange | 2.85 | 0.12 | 2.78 | 0.10 |
| Lemon | 2.15 | 0.08 | 2.09 | 0.07 |
| Tomato | 1.50 | 0.25 | 1.45 | 0.22 |
Data adapted from a study on the comparison of hydrophilic and lipophilic antioxidant activity using the this compound assay.
Experimental Protocols
Preparation of this compound Radical Cation (this compound•+) Stock Solution
Materials:
-
This compound (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Deionized water
Procedure:
-
Prepare a 7 mM aqueous solution of this compound.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 (v/v) ratio.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will result in the formation of a dark blue-green this compound•+ solution.
-
The this compound•+ stock solution is stable for several days when stored in the dark at 4°C.
Protocol 1: this compound Assay for Hydrophilic Antioxidants
Materials:
-
This compound•+ stock solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) for standard curve
-
Sample containing hydrophilic antioxidants
-
Spectrophotometer or microplate reader capable of measuring absorbance at 734 nm
Procedure:
-
Preparation of this compound•+ Working Solution: Dilute the this compound•+ stock solution with PBS (pH 7.4) to an absorbance of 0.700 ± 0.020 at 734 nm.
-
Standard Curve Preparation: Prepare a series of Trolox standards in PBS (e.g., 0, 50, 100, 150, 200, 250 µM).
-
Sample Preparation: Dissolve or dilute the sample in PBS.
-
Assay:
-
Pipette a small volume of the sample or standard into a cuvette or microplate well (e.g., 10 µL).
-
Add a larger volume of the this compound•+ working solution (e.g., 190 µL).
-
Mix and incubate at room temperature for a set time (e.g., 6 minutes). The incubation time should be consistent for all samples and standards.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage inhibition of absorbance for each sample and standard using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The control is the this compound•+ working solution without any sample. Plot the percentage inhibition against the concentration of the Trolox standards to generate a standard curve. Determine the TEAC value of the sample from the standard curve.
Protocol 2: this compound Assay for Lipophilic Antioxidants
Materials:
-
This compound•+ stock solution
-
Ethanol or a mixture of organic solvents (e.g., ethanol/hexane)
-
Trolox for standard curve (dissolved in the same solvent as the samples)
-
Sample containing lipophilic antioxidants
-
Spectrophotometer or microplate reader capable of measuring absorbance at 734 nm
Procedure:
-
Preparation of this compound•+ Working Solution: Dilute the this compound•+ stock solution with the chosen organic solvent to an absorbance of 0.700 ± 0.020 at 734 nm.
-
Standard Curve Preparation: Prepare a series of Trolox standards in the same organic solvent (e.g., 0, 50, 100, 150, 200, 250 µM).
-
Sample Preparation: Dissolve or dilute the sample in the appropriate organic solvent.
-
Assay:
-
Pipette a small volume of the sample or standard into a cuvette or microplate well (e.g., 10 µL).
-
Add a larger volume of the this compound•+ working solution (e.g., 190 µL).
-
Mix and incubate at room temperature for a set time (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage inhibition and TEAC value as described in the hydrophilic protocol.
Mandatory Visualizations
Caption: General workflow for the this compound antioxidant assay.
Caption: Adaptation of the this compound assay for hydrophilic and lipophilic antioxidants.
References
Application Note: Determination of Antioxidant Activity in Beverages using the ABTS Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antioxidants are compounds that inhibit oxidation, a chemical reaction that can produce free radicals and lead to chain reactions that may damage cells. Beverages such as fruit juices, teas, and wines are known to contain a variety of antioxidants. The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is a widely used spectrophotometric method for determining the total antioxidant capacity of these beverages. This application note provides a detailed protocol for the this compound assay, including the preparation of reagents, the construction of a standard curve, and the analysis of beverage samples.
The principle of the this compound assay is based on the ability of antioxidants to scavenge the stable this compound radical cation (this compound•+).[1][2] The this compound•+ is generated by the oxidation of this compound with potassium persulfate and has a characteristic blue-green color with maximum absorbance at specific wavelengths, such as 734 nm.[1][3] When an antioxidant is added, it reduces the this compound•+, causing a decolorization of the solution. The degree of color change is proportional to the concentration and activity of the antioxidants present in the sample.[3][4] The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.[1]
Experimental Protocols
Preparation of this compound Radical Cation (this compound•+) Stock Solution
The this compound•+ solution is prepared by reacting this compound with potassium persulfate.
Materials:
-
This compound (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate (K₂S₂O₈)
-
Deionized water
Protocol:
-
Prepare a 7 mM this compound stock solution by dissolving the appropriate amount of this compound in deionized water.
-
Prepare a 2.45 mM potassium persulfate stock solution by dissolving the appropriate amount in deionized water.[5]
-
Mix equal volumes of the 7 mM this compound solution and the 2.45 mM potassium persulfate solution.[6]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[5][6][7]
-
This resulting solution is the this compound•+ stock solution.
Preparation of Working this compound•+ Solution
The this compound•+ stock solution is diluted to obtain a working solution with a specific absorbance.
Protocol:
-
Dilute the this compound•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[3][8]
-
This working solution should be prepared fresh daily.
Preparation of Trolox Standard Solutions
A standard curve is generated using Trolox to quantify the antioxidant activity of the samples.
Protocol:
-
Prepare a stock solution of Trolox (e.g., 2 mM) in a suitable solvent.
-
Perform serial dilutions of the Trolox stock solution to obtain a range of concentrations (e.g., 12.5 to 400 µM).[9]
Sample Preparation
Beverage samples may need to be diluted to fall within the linear range of the standard curve.
Protocol:
-
Centrifuge beverage samples containing pulp or solids to obtain a clear supernatant.
-
Dilute the clear beverage samples with the same solvent used for the this compound•+ working solution to ensure the absorbance reading falls within the range of the Trolox standard curve. Several dilutions may need to be tested.[3]
Assay Procedure
The antioxidant activity is measured by mixing the sample with the this compound•+ working solution and measuring the change in absorbance.
Protocol:
-
Pipette a small volume of the standard, sample, or blank (solvent) into a microplate well or cuvette.
-
Add a larger volume of the this compound•+ working solution to each well or cuvette.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).[6][7]
-
Measure the absorbance at 734 nm using a spectrophotometer or microplate reader.[2][3]
Data Presentation
Table 1: Reagent and Solution Preparation
| Reagent/Solution | Concentration | Solvent | Notes |
| This compound Stock Solution | 7 mM | Deionized Water | |
| Potassium Persulfate Solution | 2.45 mM | Deionized Water | |
| This compound•+ Stock Solution | N/A | N/A | Prepared by mixing equal volumes of this compound and potassium persulfate solutions. Incubate in the dark for 12-16 hours.[5][6] |
| This compound•+ Working Solution | Absorbance of 0.70 ± 0.02 at 734 nm | Ethanol or PBS | Diluted from the stock solution. |
| Trolox Stock Solution | 2 mM | Appropriate Solvent | |
| Trolox Standard Solutions | 12.5 - 400 µM | Same as stock | Prepared by serial dilution.[9] |
Table 2: Assay Parameters
| Parameter | Value |
| Wavelength for Absorbance Measurement | 734 nm[2][3] |
| Incubation Time | 6 minutes[6][7] |
| Incubation Temperature | Room Temperature |
Data Analysis
-
Calculate the percentage of inhibition for each standard and sample using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
Construct a standard curve by plotting the percentage of inhibition versus the concentration of the Trolox standards.
-
Determine the Trolox Equivalent Antioxidant Capacity (TEAC) of the beverage samples by interpolating their percentage of inhibition on the Trolox standard curve. The results are expressed as µM of Trolox Equivalents (TE) per mL or L of the beverage.
Visualizations
Caption: Workflow of the this compound assay for determining antioxidant activity.
Signaling Pathway
Caption: Chemical principle of the this compound antioxidant assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. youtube.com [youtube.com]
- 5. 3.12.1. This compound+ Radical Cation Method [bio-protocol.org]
- 6. mdpi.com [mdpi.com]
- 7. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. protocols.io [protocols.io]
Application Notes and Protocols: Determination of IC50 Values from ABTS Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is a widely used method for determining the antioxidant capacity of various substances.[1][2] This assay is based on the ability of antioxidants to scavenge the stable this compound radical cation (this compound•+), a blue-green chromophore.[2][3][4] The reduction of the this compound•+ by an antioxidant to its colorless neutral form is measured by a decrease in absorbance at 734 nm.[1][5] The antioxidant activity is often expressed as the IC50 value, which is the concentration of the antioxidant required to inhibit 50% of the this compound•+ radicals.[6]
Principle of the this compound Assay
The this compound assay measures the ability of a compound to scavenge the this compound radical cation (this compound•+).[5] The this compound•+ is generated by the oxidation of this compound with a strong oxidizing agent, such as potassium persulfate.[1][3] The resulting stable radical has a characteristic blue-green color with maximum absorbance at 734 nm.[1][7] When an antioxidant is added to the solution, it donates an electron or a hydrogen atom to the this compound•+, neutralizing it and causing a reduction in absorbance.[4] The extent of this decolorization is proportional to the concentration and antioxidant activity of the sample.[1][4]
Experimental Protocol
This protocol outlines the steps for determining the antioxidant activity of a sample using the this compound assay and calculating the IC50 value.
Materials and Reagents:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (this compound)
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate Buffered Saline (PBS) or Ethanol/Methanol
-
Test compounds (and a standard antioxidant like Trolox or Ascorbic Acid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
-
Pipettes and other standard laboratory equipment
Procedure:
1. Preparation of this compound Radical Cation (this compound•+) Stock Solution:
- Prepare a 7 mM solution of this compound in deionized water.
- Prepare a 2.45 mM solution of potassium persulfate in deionized water.
- Mix the two solutions in equal volumes (1:1 ratio).
- Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the this compound•+ radical.[3][8][9]
2. Preparation of this compound•+ Working Solution:
- Before the assay, dilute the this compound•+ stock solution with a suitable solvent (e.g., PBS, ethanol, or methanol) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[8][9]
3. Preparation of Sample and Standard Solutions:
- Prepare a stock solution of your test compound in a suitable solvent.
- From the stock solution, prepare a series of dilutions to be tested (e.g., 5-7 different concentrations).[10]
- Prepare a similar dilution series for a standard antioxidant (e.g., Trolox).
4. Assay Procedure:
- Add a small volume (e.g., 10 µL) of the sample or standard dilutions to the wells of a 96-well microplate.[8]
- Add a larger volume (e.g., 190 µL) of the this compound•+ working solution to each well.[11]
- Include a control well containing the solvent used for your samples instead of the antioxidant.
- Incubate the plate at room temperature for a specified time (e.g., 6-30 minutes).[1][6]
- Measure the absorbance of each well at 734 nm using a microplate reader.
5. Data Analysis:
-
Calculate the Percentage Inhibition: The percentage of this compound•+ scavenging activity is calculated using the following formula:
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 [8]
-
Determine the IC50 Value: The IC50 value is the concentration of the sample that causes 50% inhibition of the this compound radical. To determine the IC50 value:
-
Plot the percentage inhibition against the corresponding concentrations of your test compound.
-
Perform a linear regression analysis on the data points in the linear range of the curve.[10]
-
The IC50 value can be calculated from the equation of the line (y = mx + c), where y = 50.[12][13] Alternatively, non-linear regression analysis can be used for a more accurate determination.[14]
-
Data Presentation
Quantitative data from the this compound assay should be summarized in a clear and organized manner.
Table 1: Percentage Inhibition of this compound Radical by Different Concentrations of a Test Compound
| Concentration (µg/mL) | Absorbance at 734 nm (Mean ± SD) | Percentage Inhibition (%) |
| Control (0) | 0.702 ± 0.015 | 0 |
| 10 | 0.561 ± 0.012 | 20.09 |
| 25 | 0.420 ± 0.010 | 40.17 |
| 50 | 0.285 ± 0.008 | 59.40 |
| 75 | 0.152 ± 0.005 | 78.35 |
| 100 | 0.088 ± 0.004 | 87.46 |
Table 2: IC50 Values of Test Compound and Standard Antioxidant
| Compound | IC50 Value (µg/mL) |
| Test Compound A | 42.5 |
| Trolox (Standard) | 8.2 |
Visualization of the Workflow
The following diagram illustrates the logical workflow for calculating the IC50 value from the this compound assay percentage inhibition data.
Caption: Workflow for IC50 value determination using the this compound assay.
References
- 1. This compound Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. echemi.com [echemi.com]
- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. ijpsonline.com [ijpsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound decolorization assay – in vitro antioxidant capacity [protocols.io]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
Troubleshooting & Optimization
common interferences in the ABTS antioxidant assay
Welcome to the technical support center for the ABTS [2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)] antioxidant assay. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to assay interferences.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the this compound antioxidant assay?
A1: The this compound assay measures the antioxidant capacity of a sample by evaluating its ability to scavenge the stable radical cation, this compound•+. The assay begins with the generation of a blue-green this compound•+ solution by reacting this compound with a strong oxidizing agent like potassium persulfate.[1][2] When an antioxidant is added, it donates an electron or a hydrogen atom to the this compound•+, neutralizing it and causing the solution to lose its color.[3][4] The degree of decolorization, measured as a decrease in absorbance at a specific wavelength (typically 734 nm), is proportional to the concentration and potency of the antioxidants in the sample.[1][5]
Q2: What are the most common sources of interference in the this compound assay?
A2: Several factors can interfere with the accuracy and reproducibility of the this compound assay. Key interferences include:
-
Colored Compounds: Samples that have natural color absorbing near the measurement wavelength can lead to artificially high or low results.[1]
-
pH Sensitivity: The stability of the this compound•+ radical and the antioxidant activity of many compounds are pH-dependent. The radical is less stable at neutral or alkaline pH.[6][7]
-
Solvent Effects: The choice of solvent can alter the this compound•+ absorbance spectrum and influence the reaction kinetics.[1]
-
Slow-Reacting Antioxidants: Not all antioxidants react quickly with the this compound•+. If measurements are taken before the reaction is complete, the antioxidant capacity can be underestimated.[1][8]
-
Non-Antioxidant Reducing Agents: Any compound in the sample that can reduce the this compound•+ radical, even if it is not a true antioxidant, will contribute to the final reading and cause overestimation.
-
Photochemical Processes: In assays where this compound is used to measure peroxidase activity with hydrogen peroxide, light can induce photochemical reactions that generate radicals, leading to erroneous measurements.[9]
Q3: Why is the absorbance for the this compound assay typically measured at 734 nm?
A3: The this compound•+ radical has several absorption maxima, including peaks around 415 nm, 645 nm, 734 nm, and 815 nm.[1][5] The 734 nm wavelength is most commonly recommended because it minimizes interference from colored compounds present in many natural product extracts (e.g., plant extracts), which often absorb light at lower wavelengths.[1][5] Measuring at this higher wavelength reduces the risk of sample turbidity and color interfering with the results, thus preventing an underestimation of antioxidant capacity.[1][5]
Q4: Can the pH of the reaction mixture affect the assay results?
A4: Yes, pH is a critical factor. The antioxidant activity of certain compounds, particularly phenolics like gallic acid, is highly dependent on pH, whereas standards like Trolox and ascorbic acid are less affected within certain ranges.[10] For instance, the radical quenching capacity of tea infusions has been shown to be 50-300% greater at pH 7.0 compared to pH 4.5.[10] The this compound•+ radical itself is more stable under mildly acidic conditions (pH 4.0-5.0) and becomes less stable as the pH increases into neutral and alkaline ranges.[6] Therefore, it is crucial to control and buffer the pH consistently across all samples and standards.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High or Unstable Blank Reading | 1. This compound•+ Instability: The radical may be degrading, especially at neutral or alkaline pH or when stored improperly.[1][6] 2. Contaminated Reagents: Buffers, water, or solvents may be contaminated with reducing agents. 3. Photochemical Interference: Exposure to light can cause radical generation in certain assay formats (e.g., peroxidase assays).[9] | 1. Control pH: Use a buffered solution (e.g., phosphate or acetate buffer) to maintain a stable pH.[11] Store the this compound•+ stock solution in the dark and at low temperatures (below 5°C).[1] 2. Use High-Purity Reagents: Prepare all solutions with high-purity water and analytical-grade reagents. 3. Minimize Light Exposure: Keep the reaction plate or cuvettes in the dark as much as possible, especially if using H₂O₂.[9] |
| Low Reproducibility / High Variability | 1. Inconsistent Reaction Time: Some antioxidants react slowly. Varying the incubation time between samples will lead to inconsistent results.[1] 2. Temperature Fluctuations: Reaction rates are sensitive to temperature. 3. Pipetting Errors: Inaccurate volumes of sample, standard, or this compound•+ solution. | 1. Standardize Incubation Time: Choose a fixed time point for all measurements (e.g., 6 minutes or longer) and ensure it is sufficient for the majority of the reaction to complete. For slow-reacting compounds, a kinetic study (multiple readings over time) is recommended.[11] 2. Maintain Constant Temperature: Use a temperature-controlled plate reader or water bath. 3. Calibrate Pipettes: Ensure all pipettes are properly calibrated. Use fresh tips for each sample and standard. |
| Suspected Sample Matrix Interference | 1. Sample Color: The inherent color of the sample absorbs at 734 nm. 2. Presence of Reducing Agents: Non-antioxidant reducing agents (e.g., certain sugars, amino acids) are present in the sample.[5][12] 3. Solvent Mismatch: The solvent used for the sample is different from the solvent used for the this compound•+ solution or standards, affecting the reaction.[7] | 1. Run a Sample Blank: Prepare a blank for each sample containing the sample and the assay buffer (without the this compound•+ radical). Subtract this absorbance from the sample reading. 2. Sample Pre-treatment: Consider solid-phase extraction (SPE) or other cleanup methods to remove interfering substances. 3. Ensure Solvent Consistency: Dissolve/dilute standards and samples in the same solvent used to dilute the this compound•+ working solution.[7] |
Data Presentation: Solvent Effects on this compound•+ Absorbance
The solvent used to dilute the this compound•+ radical solution can cause a shift in its maximum absorbance wavelength (λmax) due to solvatochromic effects.[1]
| Solvent | Reported λmax (nm) |
| Water / Buffer (pH 5) | 728 - 734 |
| Methanol | 744 - 745 |
| Ethanol | 753 |
| Propan-1-ol | 757 |
| Source: Data compiled from scientific literature.[1] |
Visualizations and Workflows
This compound Assay Experimental Workflow
This diagram outlines the standard procedure for performing the this compound assay, from reagent preparation to data analysis.
Caption: Standard workflow for the this compound antioxidant capacity assay.
Troubleshooting Logic for High Blank Absorbance
This flowchart provides a logical sequence of steps to diagnose and resolve issues related to high or unstable blank readings in the this compound assay.
References
- 1. This compound/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. google.com [google.com]
- 4. youtube.com [youtube.com]
- 5. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Verification of the Conditions for Determination of Antioxidant Activity by this compound and DPPH Assays—A Practical Approach [mdpi.com]
- 12. Verification of the Conditions for Determination of Antioxidant Activity by this compound and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ABTS Radical Solution Troubleshooting
Welcome to the technical support center for the ABTS/TEAC antioxidant assay. This guide provides troubleshooting tips and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My freshly prepared this compound radical solution has a very low absorbance, or the color is not the expected blue-green.
A1: This issue often stems from problems with the radical generation process. Here are several potential causes and solutions:
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Incorrect Reagent Concentrations: The molar ratio of this compound to potassium persulfate (or another oxidizing agent) is crucial for efficient radical formation. A common protocol uses a final concentration of 7 mM this compound and 2.45 mM potassium persulfate.[1][2][3][4]
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Insufficient Incubation Time: The reaction between this compound and potassium persulfate to form the this compound•+ radical cation is not instantaneous. It requires an incubation period of 12-16 hours in the dark at room temperature.[1][3][4][5]
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Improper Storage During Incubation: Light can degrade the this compound radical. Ensure the solution is protected from light by wrapping the container in aluminum foil or using an amber bottle during the incubation period.[6]
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Reagent Quality: Ensure that the this compound and potassium persulfate reagents are of high quality and have not expired.
Q2: The absorbance of my this compound radical solution is unstable and decreases over time.
A2: While the this compound radical is relatively stable compared to other radicals like DPPH, its stability can be influenced by several factors.[3]
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pH of the Solution: The stability of the this compound radical can be pH-dependent. Some studies have noted that the decay of the this compound radical can accelerate at higher pH values (above 6.5).[7]
-
Storage Conditions: After the initial incubation, the this compound radical solution should be stored in the dark. Some sources suggest it can be stable for more than two days at room temperature, while others recommend refrigeration for longer-term stability.[3] One study indicated that absorbance varied during the first 18 hours and then stabilized for the next 42 hours, suggesting it's best to prepare the radical one day before use.[8]
-
Contamination: Contamination from the glassware or pipette tips can introduce substances that react with the this compound radical, leading to its decay. Ensure all labware is thoroughly cleaned.
Q3: I'm seeing inconsistent results between different batches of this compound radical solution.
A3: Batch-to-batch variability can be minimized by standardizing the preparation protocol.
-
Precise Reagent Preparation: Always prepare fresh stock solutions of this compound and potassium persulfate. Do not rely on old stock solutions, as their concentrations may have changed over time.
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Consistent Incubation: Ensure the incubation time and temperature are consistent for every batch.
-
Standardized Dilution: After incubation, the this compound radical solution is diluted to a specific absorbance (typically around 0.700 ± 0.02 at 734 nm) before use.[1][4][9] Use a spectrophotometer to accurately adjust the absorbance of the working solution.
Troubleshooting Flowchart
If you are experiencing issues with your this compound radical solution, follow this troubleshooting workflow to identify and resolve the problem.
Caption: A troubleshooting workflow for an unstable this compound solution.
Experimental Protocols
Preparation of this compound Radical Cation (this compound•+) Solution
This protocol is a widely accepted method for generating the this compound radical cation.
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Prepare Stock Solutions:
-
Generate this compound Radical Cation:
-
Prepare the Working Solution:
This compound Radical Scavenging Assay
-
Reaction Mixture:
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Add a specific volume of the test sample (e.g., 50 µL) to a larger volume of the diluted this compound•+ working solution (e.g., 3 mL).[1]
-
-
Incubation:
-
Incubate the mixture for a specific period (e.g., 6 minutes) in the dark at room temperature.[1]
-
-
Measurement:
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Measure the absorbance of the mixture at 734 nm using a spectrophotometer.
-
-
Calculation:
-
The percentage of this compound radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the this compound•+ solution without the sample.
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A_sample is the absorbance of the this compound•+ solution with the sample.
-
-
Quantitative Data Summary
| Parameter | Recommended Value | Reference |
| This compound Stock Solution Concentration | 7 mM | [1][3][4] |
| Potassium Persulfate Stock Solution Concentration | 2.45 mM | [1][3][4] |
| Incubation Time | 12-16 hours | [1][3][4] |
| Incubation Temperature | Room Temperature | [1][3][4] |
| Working Solution Absorbance | 0.700 ± 0.02 at 734 nm | [1][4][9] |
This compound Radical Generation and Scavenging Pathway
The following diagram illustrates the chemical pathway for the generation of the this compound radical cation and its subsequent quenching by an antioxidant.
References
- 1. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound radical scavenging capacity measurement [protocols.io]
- 3. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound decolorization assay – in vitro antioxidant capacity [protocols.io]
- 5. Zinc Chelates from Low-Molecular-Weight Donkey-Hide Gelatin Peptides: Preparation, Characterization, and Evaluation of In Vitro Antioxidant Activity [mdpi.com]
- 6. Doubts - this compound Radical Cation Decolorization Assay - Biochemistry [protocol-online.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dialdehyde Cellulose Nanocrystals and Proanthocyanidins Reinforced Soy Protein Isolate Films for Blueberry Preservation [mdpi.com]
optimizing incubation time and temperature for the ABTS assay
Welcome to the technical support center for the ABTS [2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)] assay. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure accurate and reproducible results in your antioxidant capacity measurements.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for the reaction between my sample and the this compound radical cation?
A1: The optimal incubation time can vary depending on the antioxidant compounds present in your sample. For many compounds, the reaction is rapid, and a reading after 6-10 minutes at room temperature is sufficient. However, some antioxidants, such as certain phenolics, may react more slowly.[1][2] It is recommended to perform a kinetic study for your specific sample type by taking readings at several time points (e.g., 5, 10, 15, 30, and 60 minutes) to determine when the reaction reaches a plateau. For some compounds, a longer incubation of up to 30 minutes or more may be necessary to obtain reliable and complete results.[3]
Q2: What is the ideal temperature for the this compound assay?
A2: The this compound assay is typically performed at room temperature (around 20-25°C). However, some protocols suggest incubating at 30°C or 37°C to accelerate the reaction.[4][5] It is crucial to maintain a consistent temperature throughout the experiment, as temperature fluctuations can affect the reaction rate and the stability of the this compound radical cation, leading to variability in results. For comparative studies, it is essential to use the same temperature for all samples and standards.
Q3: How long is the pre-formed this compound radical cation solution stable?
A3: The this compound radical cation solution, once generated by reacting this compound with an oxidizing agent like potassium persulfate, is stable for several days when stored in the dark at room temperature or refrigerated (4°C).[6] However, it is best practice to prepare the radical solution fresh for each set of experiments or to monitor its absorbance at 734 nm before each use to ensure it remains within the optimal range (typically an absorbance of 0.70 ± 0.02).
Q4: My sample is colored. How can I correct for this interference in the this compound assay?
A4: To correct for the interference of colored samples, a sample blank is necessary. The sample blank should contain the sample at the same concentration used in the assay, but instead of the this compound radical solution, the corresponding solvent (e.g., ethanol or phosphate buffer) is added. The absorbance of the sample blank is then subtracted from the absorbance of the sample reacted with the this compound solution.
Q5: What is the difference between endpoint and kinetic this compound assays?
A5: An endpoint assay involves taking a single absorbance reading after a fixed incubation time. This approach is simpler and suitable for high-throughput screening. A kinetic assay, on the other hand, involves monitoring the decrease in absorbance over time. This method provides more detailed information about the reaction rate of different antioxidants and can help distinguish between fast- and slow-acting antioxidants.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| High variability between replicates | - Inconsistent pipetting volumes.- Temperature fluctuations during incubation.- Insufficient mixing of reagents and samples. | - Use calibrated pipettes and ensure proper technique.- Use a temperature-controlled incubator or water bath.- Vortex or thoroughly mix all solutions before and after adding to the reaction well. |
| Low or no antioxidant activity detected | - The concentration of the antioxidant in the sample is too low.- The incubation time is too short for slow-reacting antioxidants.- The this compound radical solution has degraded. | - Prepare more concentrated sample extracts.- Perform a kinetic study and increase the incubation time.- Prepare a fresh this compound radical solution and verify its absorbance. |
| Absorbance values are out of the linear range of the standard curve | - The sample is too concentrated.- The sample is too dilute. | - Dilute the sample and re-assay.- Concentrate the sample or use a larger volume if possible. |
| Precipitate forms in the reaction well | - The sample is not fully soluble in the assay medium. | - Try a different solvent for sample extraction that is compatible with the assay.- Centrifuge the sample after the reaction and measure the absorbance of the supernatant. |
| The color of the this compound solution fades too quickly, even in the blank | - The this compound radical solution is unstable.- Contamination of reagents or glassware. | - Prepare fresh this compound radical solution and store it properly in the dark.- Use clean glassware and high-purity reagents. |
Data Presentation
The following table provides an example of how incubation time and temperature can affect the this compound radical scavenging activity. The data is based on a study of Matcha (Camellia sinensis) and illustrates the importance of standardizing these parameters for comparable results.[1][2][5]
Table 1: Effect of Incubation Time and Temperature on this compound Radical Scavenging Activity (%) of Matcha
| Incubation Time | 4°C | 25°C | 35°C | 45°C | 80°C |
| 1 Day | 89.12 | 88.95 | 88.76 | 88.59 | 88.59 |
| 1 Week | 87.34 | 86.12 | 84.98 | 82.34 | 79.87 |
| 4 Weeks | 85.59 | 80.16 | 78.45 | 75.11 | 68.23 |
| 2 Months | 83.12 | 76.98 | 72.13 | 68.99 | 60.15 |
Data extracted from Kim et al. (2020). Food Sci Biotechnol, 29(9), 1261–1271.[1][2][5]
Experimental Protocols
Protocol 1: Preparation of this compound Radical Cation Solution
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Prepare a 7 mM aqueous solution of this compound.
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Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the this compound and potassium persulfate solutions in a 1:1 (v/v) ratio.
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Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the this compound radical cation.
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Before use, dilute the this compound radical solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
Protocol 2: Standard this compound Assay Procedure
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Add 10 µL of the antioxidant standard (e.g., Trolox) or sample to a microplate well.
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Add 190 µL of the diluted this compound radical solution to the well.
-
Mix thoroughly and incubate at a controlled temperature (e.g., room temperature or 30°C) for a predetermined time (e.g., 10 minutes).
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Measure the absorbance at 734 nm using a microplate reader.
-
Prepare a standard curve using various concentrations of Trolox.
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Calculate the antioxidant capacity of the sample by comparing its absorbance to the Trolox standard curve. The results are typically expressed as Trolox Equivalents (TE).
Mandatory Visualization
Caption: General workflow for the this compound antioxidant capacity assay.
References
- 1. Effect of storage temperature on the antioxidant activity and catechins stability of Matcha (Camellia sinensis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Bioavailability of Vitamin C After Short-Term Consumption of Raw Fruits and Vegetables and Their Juices: A Randomized Crossover Study [mdpi.com]
- 5. Effect of storage temperature on the antioxidant activity and catechins stability of Matcha (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: The Effect of pH on ABTS Assay
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the effects of pH on the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) or ABTS assay.
Frequently Asked Questions (FAQs)
Q1: Why is pH a critical parameter in the this compound assay?
The pH of the reaction mixture is a critical factor that can significantly influence the results of the this compound assay for several reasons:
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Stability of the this compound Radical Cation (this compound•+): The blue-green this compound•+ is the chromophore measured in the assay. Its stability is pH-dependent. While stable across a broader range than the DPPH radical, extreme pH values can affect its integrity. Mildly acidic conditions (pH 4.0-5.0) have been considered optimal for stability, though it can be stable in deionized water as well.[1]
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Antioxidant Reaction Mechanism: The antioxidant capacity of a compound, particularly phenols and flavonoids, is dependent on its ability to donate a hydrogen atom or an electron. The pH of the medium determines the ionization state of the antioxidant molecule, which in turn affects its redox potential and reaction kinetics.[2][3] For example, many phenolic compounds show increased scavenging activity at higher pH values due to deprotonation, which facilitates electron donation.
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Reaction Kinetics: The rate at which an antioxidant scavenges the this compound•+ radical can be strongly pH-dependent. For some compounds, the reaction is accelerated at a neutral pH (7.4) compared to an acidic pH (4.6).[4]
Q2: What is the optimal pH for performing the this compound assay?
There is no single universal "optimal" pH, as it depends on the specific antioxidant being studied and the experimental goals. However, two main pH levels are commonly used:
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pH 7.4 (Physiological pH): Often chosen to mimic physiological conditions, making it relevant for biological and clinical studies. Phosphate-buffered saline (PBS) is typically used to maintain this pH.[5][6]
-
Acidic pH (e.g., 4.5): Often used in food science and for general antioxidant screening. An acetate buffer is commonly employed. This pH can enhance the stability of the this compound•+ radical.
It is crucial to choose a pH and buffer system appropriate for the sample and to maintain it consistently across all experiments for comparable results.
Q3: How does pH affect the interpretation of Trolox Equivalent Antioxidant Capacity (TEAC) values?
The TEAC value represents the antioxidant capacity of a sample relative to the standard, Trolox (a water-soluble vitamin E analog). Since the scavenging activity of both the sample and Trolox can be influenced by pH, the resulting TEAC value is also pH-dependent.
Troubleshooting Guide
This section addresses common issues encountered during the this compound assay that may be related to pH.
Issue 1: Poor Reproducibility or Unstable Readings
Possible Cause: Fluctuations in the pH of the buffer or reaction mixture.
Troubleshooting Steps:
-
Verify Buffer pH: Use a calibrated pH meter to check the pH of your stock buffer and the final reaction mixture. Do not rely solely on the theoretical pH from preparation.
-
Ensure Buffer Capacity: Ensure your chosen buffer has sufficient capacity to resist pH changes when the sample is added. Samples that are highly acidic or basic can overwhelm the buffer.
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Calibrate pH Meter: Regularly calibrate your pH meter with fresh, uncontaminated standard buffer solutions.[7][8] An inaccurate pH meter is a common source of error.
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Temperature Control: Ensure all solutions, including buffers and samples, are at a constant, controlled temperature during pH measurement and the assay itself, as pH can be temperature-dependent.[9]
Issue 2: The this compound•+ solution decolorizes too quickly or is unstable.
Possible Cause: The pH of the this compound•+ stock solution is outside the optimal stability range.
Troubleshooting Steps:
-
Check Preparation Protocol: The this compound•+ radical is typically generated by reacting this compound with an oxidizing agent like potassium persulfate.[10][11] This reaction is robust over a wide pH range (2.0–10.5).[12] However, the resulting radical cation is most stable under mildly acidic to neutral conditions.
-
Solvent Choice: The this compound•+ solution is often diluted in a buffer (e.g., PBS at pH 7.4) or ethanol before use to achieve the desired starting absorbance (typically ~0.70 at 734 nm).[10][13] Ensure the pH of this dilution buffer is correct and stable. The radical is reported to be unstable at pH values higher than 7.4.[1]
Issue 3: Unexpectedly low or high antioxidant capacity for a known compound.
Possible Cause: The assay pH is suboptimal for the antioxidant's mechanism of action.
Troubleshooting Steps:
-
Review Literature: Research the compound of interest to understand its chemical structure and how its antioxidant activity is expected to behave at different pH levels. Phenolic compounds, for example, are generally more potent antioxidants at pH levels where their hydroxyl groups can deprotonate.
-
Perform a pH Profile: If feasible, run the this compound assay at different pH values (e.g., 4.5, 6.0, and 7.4) to determine the optimal pH for your specific compound or sample matrix. This can provide valuable insights into its reaction mechanism.
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Consider the Reaction Mechanism: The this compound assay can proceed via different mechanisms, such as Sequential Proton-Loss Electron Transfer (SPLET), which is highly pH-dependent.[3] An inappropriate pH may inhibit the dominant reaction pathway for your antioxidant.
Data Presentation: Effect of pH on Antioxidant Activity
The following table summarizes hypothetical data illustrating how pH can affect the measured antioxidant capacity of different types of compounds compared to Trolox.
| Compound | Type | TEAC at pH 4.5 | TEAC at pH 7.4 | % Change |
| Trolox | Phenolic (Standard) | 1.00 | 1.00 | 0% |
| Gallic Acid | Phenolic Acid | 1.85 | 2.50 | +35% |
| Quercetin | Flavonoid | 4.10 | 4.95 | +21% |
| Ascorbic Acid | Vitamin | 2.20 | 1.50 | -32% |
| Glutathione | Thiol | 0.95 | 1.60 | +68% |
Note: This data is illustrative. Actual values can vary based on precise experimental conditions. As shown, the antioxidant activity of many compounds is highly dependent on pH, whereas Trolox is relatively stable, reinforcing the need to report and control this parameter.[4]
Experimental Protocols
Standard this compound Assay Protocol (at pH 7.4)
This protocol provides a detailed methodology for measuring antioxidant capacity at physiological pH.
1. Reagent Preparation:
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Phosphate-Buffered Saline (PBS), 10 mM, pH 7.4:
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Dissolve 8.0 g NaCl, 0.2 g KCl, 1.44 g Na₂HPO₄, and 0.24 g KH₂PO₄ in 800 mL of deionized water.
-
Adjust the pH to 7.4 using HCl or NaOH.
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Add deionized water to a final volume of 1 L.
-
-
7 mM this compound Stock Solution: Dissolve 38.4 mg of this compound in 10 mL of deionized water.
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2.45 mM Potassium Persulfate Solution: Dissolve 6.6 mg of potassium persulfate (K₂S₂O₈) in 10 mL of deionized water.
2. Generation of this compound•+ Radical Cation Stock Solution:
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Mix equal volumes of the 7 mM this compound stock solution and the 2.45 mM potassium persulfate solution (e.g., 5 mL + 5 mL).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.
3. Preparation of this compound•+ Working Solution:
-
Before the assay, dilute the this compound•+ stock solution with PBS (pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm. This working solution should be prepared fresh.
4. Assay Procedure:
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Prepare a standard curve using Trolox (e.g., 0-500 µM in PBS).
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Add 20 µL of your sample or Trolox standard to a 96-well plate.
-
Add 180 µL of the this compound•+ working solution to each well.
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Incubate the plate at room temperature for 6 minutes in the dark.
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Measure the absorbance at 734 nm using a microplate reader.
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Calculate the percentage inhibition of absorbance and determine the TEAC value from the Trolox standard curve.
Visualizations
Experimental Workflow
Caption: Workflow for the this compound antioxidant assay, highlighting the pH-critical step.
Effect of pH on Antioxidant Deprotonation
Caption: pH influences the ionization state and reactivity of phenolic antioxidants.
Troubleshooting Logic for pH Issues
Caption: A logical guide to diagnosing pH-related problems in the this compound assay.
References
- 1. researchgate.net [researchgate.net]
- 2. pH Effect and Chemical Mechanisms of Antioxidant Higenamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. advanceanalytik.com [advanceanalytik.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. This compound/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways [mdpi.com]
- 13. mdpi.com [mdpi.com]
how to address high background absorbance in the ABTS assay
Welcome to the technical support center for the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered during the determination of antioxidant capacity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal absorbance for the this compound radical cation (this compound•+) solution before adding samples?
A1: The this compound•+ working solution should be diluted to an absorbance of approximately 0.70 (± 0.05) at 734 nm.[1][2][3] This ensures that the assay has an optimal range for detecting the decolorization caused by antioxidants.
Q2: How long is the prepared this compound•+ solution stable?
A2: The this compound•+ solution is stable for several days if stored in the dark and at a low temperature (below 5°C).[4][5] However, it is best to prepare it fresh for each experiment, allowing the radical to fully form by incubating the this compound and potassium persulfate solution in the dark for 12-16 hours at room temperature.[3][6]
Q3: What can cause interference in the this compound assay?
A3: Interference can arise from colored compounds in the sample that absorb at or near 734 nm.[4] Additionally, compounds that can reduce the this compound radical through mechanisms other than antioxidant activity may also interfere. The pH of the reaction mixture can also significantly influence the results.[7]
Troubleshooting Guide: High Background Absorbance
High background absorbance in the this compound assay can obscure the results and lead to inaccurate measurements of antioxidant activity. This guide provides a systematic approach to identifying and resolving the root causes of this issue.
Problem: The initial absorbance of the this compound•+ working solution (blank) is significantly higher than the recommended range (e.g., > 0.80).
This is one of the most common reasons for high background.
Troubleshooting Workflow for High this compound•+ Blank Absorbance
Caption: Troubleshooting workflow for high this compound•+ blank absorbance.
| Possible Cause | Recommended Solution |
| Improper Dilution of this compound•+ Stock | The this compound•+ stock solution is too concentrated. Dilute the stock solution with the appropriate buffer (e.g., phosphate-buffered saline) until the absorbance at 734 nm is within the 0.70 ± 0.05 range.[3] |
| Incorrect Reagent Preparation | Ensure that the concentrations of the this compound and potassium persulfate stock solutions are correct (typically 7 mM and 2.45 mM, respectively).[6] Remake the solutions if there is any doubt about their accuracy. |
| Incomplete Radical Generation | The reaction between this compound and potassium persulfate may not have gone to completion. Allow the mixture to incubate in the dark at room temperature for a minimum of 12-16 hours to ensure full radical generation.[3][6] |
| Contaminated Reagents or Glassware | Contaminants can interfere with the assay. Use high-purity water and reagents. Ensure all glassware is thoroughly cleaned and rinsed. |
Problem: The absorbance of the negative control (this compound•+ working solution + sample solvent) is high.
This indicates that the solvent used to dissolve the sample is interfering with the assay.
Troubleshooting Workflow for High Negative Control Absorbance
Caption: Troubleshooting workflow for high negative control absorbance.
| Possible Cause | Recommended Solution |
| Solvent Interference | The solvent used to dissolve the samples may be colored or may react with the this compound•+ radical. Run a control with the solvent alone to check for any absorbance at 734 nm. If the solvent interferes, consider using an alternative solvent such as ethanol, methanol, or water.[8] |
| Sample Matrix Effects | Components in a complex sample matrix may contribute to the background absorbance. Prepare a sample blank containing all components of the reaction mixture except the this compound•+ to measure and subtract the background absorbance. |
Experimental Protocol: this compound Radical Scavenging Assay
This protocol provides a general procedure for determining the antioxidant capacity of a sample.
1. Preparation of Reagents:
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This compound Stock Solution (7 mM): Dissolve the appropriate amount of this compound in water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve the appropriate amount of potassium persulfate in water.
-
This compound•+ Stock Solution: Mix equal volumes of the this compound stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[3][6]
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This compound•+ Working Solution: Dilute the this compound•+ stock solution with a suitable buffer (e.g., PBS pH 7.4) to an absorbance of 0.70 ± 0.05 at 734 nm.[1][2][3]
2. Assay Procedure:
-
Add a small volume of the standard or sample to a microplate well.
-
Add the this compound•+ working solution to the well.
-
Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage inhibition of absorbance compared to a blank control (this compound•+ working solution with no sample).
3. Data Analysis:
The antioxidant activity is often expressed as the concentration of the sample required to inhibit 50% of the this compound•+ radicals (IC50) or as Trolox Equivalent Antioxidant Capacity (TEAC).
References
Technical Support Center: ABTS Assay Reproducibility
Welcome to the technical support center for the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. This guide is designed for researchers, scientists, and drug development professionals to improve the reproducibility of their this compound assays. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a colorimetric method used to measure the total antioxidant capacity of a sample.[1] The principle is based on the ability of antioxidants to scavenge the pre-formed this compound radical cation (this compound•+).[1][2] this compound is oxidized by potassium persulfate to generate the blue-green this compound•+, which has a characteristic absorbance at 734 nm.[1][3] In the presence of an antioxidant, the this compound•+ is reduced back to its colorless form, and the degree of decolorization is proportional to the concentration and activity of the antioxidants in the sample.[1][4]
Q2: What are the main advantages of the this compound assay?
The this compound assay is a popular method for several reasons:
-
Versatility: It can be used to measure the antioxidant capacity of both hydrophilic and lipophilic compounds.[2][3]
-
Reproducibility: When performed correctly, the assay yields reproducible results.[3]
-
Stability: The this compound•+ radical is stable for a relatively long period (over two days when stored in the dark at room temperature), allowing for flexibility in experimental timing.[3][5]
Q3: What are the common limitations of the this compound assay?
Despite its advantages, the this compound assay has some limitations:
-
Artificial Radical: The this compound•+ radical is not a naturally occurring radical, so its reaction with antioxidants may not perfectly reflect the biological activity within a living system.[3]
-
Slow Radical Generation: The generation of the this compound•+ radical requires an incubation period of 12-16 hours.[3]
-
Interference: The assay can be susceptible to interference from compounds that absorb at or near 734 nm.[3]
Q4: How long is the this compound•+ working solution stable?
The pre-formed this compound•+ radical cation solution is stable for more than two days when stored in the dark at room temperature.[3] Some sources suggest it can be stable for a few months when refrigerated.[3] However, it is best practice to prepare the working solution fresh before each assay by diluting the stock solution to the desired absorbance.[3]
Troubleshooting Guide
This section addresses specific issues that may arise during the this compound assay, providing potential causes and solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High variability between replicates | - Inaccurate pipetting- Incomplete mixing of reagents- Temperature fluctuations during incubation | - Use calibrated pipettes and proper pipetting technique.- Ensure thorough mixing of the this compound•+ solution and the sample by vortexing or gentle inversion.- Maintain a constant temperature during the incubation period. |
| Absorbance of this compound•+ working solution is outside the optimal range (0.700 ± 0.05) | - Incorrect dilution of the stock solution- Instability of the this compound•+ stock solution | - Carefully re-prepare the working solution, ensuring accurate dilution of the stock.- If the stock solution is old, prepare a fresh batch. Store the stock solution in the dark and at a cool temperature.[3] |
| Non-linear standard curve | - Inappropriate concentration range for the standard (e.g., Trolox)- Pipetting errors when preparing the standard dilutions- Reaction time is not optimal for all standard concentrations | - Prepare a new set of standards with a narrower or shifted concentration range.- Double-check calculations and use precise pipetting for serial dilutions.- Increase the incubation time to ensure the reaction reaches completion for all standard points.[6] |
| Sample absorbance is higher than the blank | - The sample itself is colored and absorbs at 734 nm- The sample is precipitating in the reaction mixture | - Prepare a sample blank containing the sample and the solvent (without the this compound•+ solution) and subtract this absorbance from the sample reading.- Centrifuge or filter the sample prior to the assay to remove any particulate matter. |
| Low or no antioxidant activity detected in a sample expected to be active | - The concentration of the sample is too low- The antioxidant activity is pH-dependent, and the assay pH is not optimal- The reaction has not reached completion | - Prepare a more concentrated sample solution.- Investigate the effect of pH on your sample's antioxidant activity and adjust the buffer of the this compound•+ solution if necessary.[6][7]- Increase the incubation time to allow for a complete reaction. Some compounds, particularly peptides, may require longer incubation times.[6] |
Experimental Protocols
Preparation of this compound•+ Stock Solution
A widely used method for preparing the this compound radical cation (this compound•+) was described by Re et al. (1999).[8]
-
Prepare a 7 mM this compound solution: Dissolve 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt in deionized water.
-
Prepare a 2.45 mM potassium persulfate solution: Dissolve potassium persulfate in deionized water.
-
Generate the this compound•+ stock solution: Mix the 7 mM this compound solution and the 2.45 mM potassium persulfate solution in a 1:1 ratio.
-
Incubate: Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[3][8][9] This allows for the complete formation of the this compound•+ radical.
This compound Assay Protocol (Microplate Format)
-
Prepare the this compound•+ working solution: Dilute the this compound•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline, PBS) to an absorbance of 0.700 ± 0.05 at 734 nm.[3][10]
-
Prepare standards and samples: Prepare a series of dilutions of a standard antioxidant (e.g., Trolox) and your test samples.
-
Perform the assay:
-
Add a small volume of the standard or sample to a well of a 96-well plate.
-
Add a larger volume of the this compound•+ working solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 6 minutes).[10][11] The optimal incubation time may need to be determined experimentally.[6]
-
-
Measure absorbance: Read the absorbance at 734 nm using a microplate reader.
-
Calculate antioxidant activity: The percentage inhibition of absorbance is calculated, and the antioxidant activity is often expressed as Trolox Equivalents (TE).
Visualizing Experimental Workflows
This compound Assay Workflow
Caption: Workflow for the preparation of reagents and execution of the this compound assay.
Troubleshooting Logic for Inconsistent Results
Caption: A logical workflow for troubleshooting common sources of irreproducibility in the this compound assay.
References
- 1. This compound Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 2. Antioxidant activity applying an improved this compound radical cation decolorization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical problems when using this compound assay to assess the radical-scavenging activity of peptides: Importance of controlling reaction pH and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound decolorization assay – in vitro antioxidant capacity [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Spectrophotometric ABTS Readings and Sample Turbidity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to sample turbidity in spectrophotometric ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
Frequently Asked Questions (FAQs)
Q1: What is sample turbidity and how does it affect this compound spectrophotometric readings?
A1: Sample turbidity refers to the cloudiness or haziness of a sample caused by suspended, insoluble particles. In spectrophotometry, these particles can scatter and absorb light, leading to an artificially high absorbance reading.[1][2] This interference can result in an underestimation of the sample's true antioxidant capacity in the this compound assay, as the spectrophotometer cannot distinguish between the absorbance from the this compound radical cation and the light scattering from the sample's turbidity.
Q2: How can I determine if my sample's turbidity is significant enough to interfere with the this compound assay?
A2: A visual inspection is the first step; if the sample appears cloudy or contains visible particles, turbidity is likely an issue.[1] For a quantitative assessment, you can measure the absorbance of a "sample blank" at the same wavelength used for the this compound assay (typically 734 nm). The sample blank should contain your sample diluted in the assay solvent but without the this compound reagent. A significant absorbance reading from this blank indicates that turbidity will likely interfere with your results.
Q3: What are the primary methods to address sample turbidity before an this compound assay?
A3: The two most common and effective methods for removing turbidity are centrifugation and filtration.[3][4] These physical separation techniques aim to remove the suspended particles that cause light scattering. Additionally, proper blanking techniques can help to mathematically correct for residual, low-level turbidity.
Q4: Can I use a blank to correct for turbidity instead of clarifying my sample?
A4: While using a proper sample blank is a crucial step, it is most effective for samples with low levels of turbidity or for colored samples.[3][5] For highly turbid samples, physical removal of the interfering particles through centrifugation or filtration is strongly recommended to ensure accurate and reliable results. Relying solely on a blank for highly turbid samples may not fully account for the complex light-scattering phenomena.
Troubleshooting Guides
Issue 1: Inconsistent or Abnormally High Absorbance Readings
This guide will help you diagnose and resolve issues with variable or unexpectedly high absorbance readings in your this compound assay, which are often attributable to sample turbidity.
References
ABTS Assay for High-Throughput Screening: A Technical Support Guide
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding modifications to the ABTS [2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)] assay for high-throughput screening (HTS). It is designed for researchers, scientists, and drug development professionals to help navigate common challenges and optimize their experimental workflow.
Troubleshooting Guide
This guide addresses specific issues that may arise during the adaptation of the this compound assay for high-throughput screening applications.
| Issue | Potential Cause | Recommended Solution |
| High Well-to-Well Variability | - Inconsistent pipetting volumes.- Incomplete mixing of reagents in wells.- Temperature gradients across the microplate. | - Use calibrated multichannel pipettes or automated liquid handlers.- Ensure thorough mixing by shaking the plate after adding reagents.- Incubate plates in a temperature-controlled environment and allow them to equilibrate to room temperature before reading. |
| False Positives | - Colored compounds in the sample absorbing at the measurement wavelength (734 nm).[1]- Compounds that interfere with the this compound radical cation. | - Measure the absorbance of the sample without the this compound reagent and subtract this value from the final reading.- Perform a counterscreen to identify compounds that directly interact with the assay components. |
| Low Assay Window (Low Signal-to-Noise Ratio) | - Suboptimal concentration of the this compound radical cation solution.- Insufficient incubation time. | - Adjust the dilution of the this compound stock solution to achieve an initial absorbance of 0.70 ± 0.02 at 734 nm.[2][3]- Optimize the incubation time to ensure the reaction reaches a stable endpoint. A typical incubation time is 6 minutes.[2][4] |
| Assay Drift During HTS Run | - Instability of the pre-formed this compound radical cation over time. | - Prepare a fresh this compound radical solution for each batch of plates.- Monitor the absorbance of control wells across different plates to track any signal decay. |
| Precipitation of Compounds | - Low solubility of test compounds in the aqueous assay buffer. | - Dissolve compounds in a suitable solvent like DMSO and ensure the final concentration in the assay does not exceed a level that causes precipitation (typically <1%). |
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in the HTS this compound assay.
Frequently Asked Questions (FAQs)
1. What is the principle of the this compound assay?
The this compound assay is a spectrophotometric method used to measure the total antioxidant capacity of a sample.[5] The principle is based on the reduction of the pre-formed this compound radical cation (this compound•+), which has a characteristic blue-green color, by antioxidants present in the sample. The reduction of this compound•+ to its colorless neutral form is measured by the decrease in absorbance at a specific wavelength, typically 734 nm.[6][7] The degree of decolorization is proportional to the concentration of antioxidants in the sample.[8]
2. How is the this compound radical cation (this compound•+) solution prepared for a high-throughput screening assay?
To prepare the this compound•+ solution, a 7 mM aqueous solution of this compound is mixed with a 2.45 mM aqueous solution of potassium persulfate in equal volumes.[2] This mixture is then incubated in the dark at room temperature for 12-16 hours to allow for the generation of the radical cation.[2][4] Before use in a 96-well plate assay, this stock solution is diluted with a suitable solvent (e.g., ethanol or water) to an absorbance of 0.70 ± 0.02 at 734 nm.[2][3]
3. What are the key modifications for adapting the this compound assay to a 96-well plate format?
The primary modifications involve reducing the reaction volume and using a microplate reader for absorbance measurements. A typical protocol involves adding a small volume of the sample (e.g., 50 µL) and the this compound working solution (e.g., 100 µL) to each well of a 96-well plate.[2] After a short incubation period (e.g., 6 minutes) at room temperature, the absorbance is read using a microplate reader at 734 nm.[2][4]
4. How can interference from colored compounds be minimized?
The measurement wavelength of 734 nm is specifically chosen to reduce interference from colored compounds, as few natural products absorb at this wavelength.[1] However, if a sample is highly colored, a sample blank should be run. This involves measuring the absorbance of the sample mixed with the assay solvent (without the this compound reagent) and subtracting this value from the final absorbance reading.
5. What is a suitable standard for the this compound assay?
Trolox, a water-soluble analog of vitamin E, is the most commonly used standard for the this compound assay.[3] A standard curve is generated using known concentrations of Trolox, and the antioxidant capacity of the samples is expressed as Trolox equivalents (TEAC).
Experimental Protocols
Preparation of this compound Radical Cation (this compound•+) Stock Solution
| Reagent | Concentration | Preparation |
| This compound Diammonium Salt | 7 mM | Dissolve the appropriate amount in deionized water. |
| Potassium Persulfate | 2.45 mM | Dissolve the appropriate amount in deionized water. |
Procedure:
-
Mix equal volumes of the 7 mM this compound solution and the 2.45 mM potassium persulfate solution.[2]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[2][4] This will generate the this compound radical cation.
This compound Assay Protocol for 96-Well Plate
Reagents and Materials:
-
This compound•+ working solution (diluted stock solution with an absorbance of 0.70 ± 0.02 at 734 nm)
-
Test samples and standard (e.g., Trolox) at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Add 50 µL of the test sample or standard to the wells of a 96-well plate.[2]
-
Add 100 µL of the this compound•+ working solution to each well.[2]
-
Mix thoroughly by shaking the plate for a few seconds.
-
Measure the absorbance at 734 nm using a microplate reader.[2]
-
For the blank, use 50 µL of deionized water instead of the sample.[2]
This compound Assay Workflow
Caption: A step-by-step workflow of the modified this compound assay for HTS.
References
- 1. Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
Validation & Comparative
ABTS vs. FRAP Assay: A Comprehensive Guide to Choosing the Right Antioxidant Capacity Test
For researchers, scientists, and professionals in drug development, accurately quantifying the antioxidant capacity of a sample is a critical step in evaluating its potential therapeutic or functional properties. Among the various methods available, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and FRAP (Ferric Reducing Antioxidant Power) assays are two of the most commonly employed colorimetric techniques. This guide provides an in-depth comparison of these two assays, complete with experimental data, detailed protocols, and visual aids to help you determine which is better suited for your specific research needs.
Principles and Mechanisms
This compound Assay: A Radical Scavenging Approach
The this compound assay measures the ability of a sample to scavenge the stable this compound radical cation (this compound•+).[1][2] The assay begins with the generation of the blue-green this compound•+ through the oxidation of this compound with a strong oxidizing agent, such as potassium persulfate.[3][4] When an antioxidant is introduced, it donates a hydrogen atom or an electron to the this compound•+, neutralizing it and causing a reduction in the solution's absorbance.[4] This decolorization is measured spectrophotometrically, typically at 734 nm, and is proportional to the antioxidant concentration in the sample.[1][4] The reaction mechanism is primarily based on a single electron transfer (SET), although hydrogen atom transfer (HAT) can also be involved.[2]
FRAP Assay: A Metal-Reducing Method
The FRAP assay evaluates the antioxidant capacity of a sample based on its ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) at a low pH.[5] The assay utilizes a FRAP reagent, which is a mixture of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex, TPTZ (2,4,6-tripyridyl-s-triazine) in an acidic buffer (typically pH 3.6).[5] In the presence of an antioxidant, the Fe³⁺-TPTZ complex is reduced to the ferrous form (Fe²⁺-TPTZ), which results in the formation of an intense blue color with an absorption maximum at 593 nm.[5] The change in absorbance is directly proportional to the reducing power of the antioxidants in the sample.
Head-to-Head Comparison
| Feature | This compound Assay | FRAP Assay |
| Principle | Measures radical scavenging activity | Measures the ability to reduce ferric ions |
| Mechanism | Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) | Single Electron Transfer (SET) |
| Reagent | This compound•+ radical cation | Fe³⁺-TPTZ complex |
| pH | Typically neutral (can be adjusted) | Acidic (pH 3.6) |
| Wavelength | 734 nm (also 415, 645, 815 nm)[3] | 593 nm |
| Reaction Time | Generally 4-6 minutes, but can be longer for some antioxidants[1] | Typically 4-6 minutes |
| Applicability | Suitable for both hydrophilic and lipophilic antioxidants[3][6] | Primarily suitable for hydrophilic antioxidants[7] |
| Interferences | Compounds that absorb at 734 nm | Compounds that absorb at 593 nm[6] |
| Standard | Trolox (a water-soluble vitamin E analog) | Ferrous sulfate (FeSO₄) or Trolox |
Experimental Protocols
This compound Assay Protocol
This protocol is based on the method described by Re et al. (1999).[3]
1. Preparation of this compound Radical Cation (this compound•+):
-
Prepare a 7 mM this compound stock solution in water.
-
Prepare a 2.45 mM potassium persulfate stock solution in water.
-
Mix the this compound stock solution and potassium persulfate stock solution in a 1:1 ratio.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[3]
2. Preparation of Working Solution:
-
Before use, dilute the this compound•+ stock solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[3]
3. Assay Procedure:
-
Pipette a small volume (e.g., 10 µL) of the sample or standard (Trolox) into a microplate well or cuvette.
-
Add a larger volume (e.g., 200 µL) of the this compound•+ working solution.[8]
-
Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
4. Calculation:
-
Calculate the percentage inhibition of the this compound•+ radical using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Construct a standard curve using Trolox and express the results as Trolox Equivalents (TE).
FRAP Assay Protocol
This protocol is based on the method developed by Benzie and Strain (1996).[5]
1. Preparation of FRAP Reagent:
-
Prepare the following solutions:
- 300 mM acetate buffer (pH 3.6)
- 10 mM TPTZ in 40 mM HCl
- 20 mM FeCl₃·6H₂O solution
-
Prepare the FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.
-
Warm the working solution to 37°C before use.
2. Assay Procedure:
-
Pipette a small volume (e.g., 30 µL) of the sample or standard (FeSO₄ or Trolox) into a microplate well or cuvette.
-
Add a larger volume (e.g., 270 µL) of the FRAP working solution.
-
Incubate the mixture at 37°C for a defined period (e.g., 4-6 minutes).[5]
-
Measure the absorbance at 593 nm.
3. Calculation:
-
Construct a standard curve using a known concentration of FeSO₄ or Trolox.
-
Express the results as Fe²⁺ equivalents or Trolox Equivalents (TE).
Which Assay is Better for Your Sample?
The choice between the this compound and FRAP assay largely depends on the nature of your sample and the specific research question.
Choose the this compound assay if:
-
Your sample contains a mix of hydrophilic and lipophilic antioxidants: The this compound radical is soluble in both aqueous and organic solvents, making it versatile for a wide range of samples.[3][6]
-
You are interested in the radical scavenging activity of your sample: The this compound assay directly measures the ability of a compound to neutralize a free radical.
-
You need a method with a broader pH range: While typically performed at neutral pH, the assay can be adapted to different pH values.
Choose the FRAP assay if:
-
Your sample is predominantly hydrophilic: The FRAP assay is conducted in an aqueous system, making it well-suited for water-soluble antioxidants.[7]
-
You are specifically interested in the reducing power of your sample: This assay directly quantifies the ability of a sample to donate electrons.
-
You require a simple, fast, and reproducible method: The FRAP assay is known for its straightforward procedure and consistent results.[5]
Important Considerations:
-
Physiological Relevance: It is important to note that neither the this compound radical cation nor the artificial conditions of the FRAP assay exist in biological systems.[6] Therefore, the results should be interpreted as an indication of antioxidant potential rather than a direct measure of in vivo activity.
-
Complementary Data: For a more comprehensive understanding of your sample's antioxidant profile, it is often recommended to use multiple assays that rely on different mechanisms (e.g., combining a radical scavenging assay like this compound with a metal-reducing assay like FRAP).
Conclusion
Both the this compound and FRAP assays are valuable tools for assessing antioxidant capacity. The this compound assay offers versatility for both hydrophilic and lipophilic compounds and directly measures radical scavenging. In contrast, the FRAP assay is a simple and robust method for determining the reducing power of hydrophilic antioxidants. By understanding the principles, advantages, and limitations of each assay, researchers can make an informed decision to select the most appropriate method for their specific samples and research objectives.
References
- 1. This compound/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. ultimatetreat.com.au [ultimatetreat.com.au]
- 6. researchgate.net [researchgate.net]
- 7. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
A Comparative Guide to ABTS and ORAC Antioxidant Assays
For researchers, scientists, and drug development professionals, the accurate measurement of antioxidant capacity is crucial. Among the various methods available, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and Oxygen Radical Absorbance Capacity (ORAC) assays are two of the most widely utilized. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate assay for specific research needs.
Principles and Mechanisms
The this compound and ORAC assays are both spectrophotometric methods used to determine the total antioxidant capacity of a sample. However, they are based on different chemical principles.
The This compound assay measures the ability of an antioxidant to scavenge the stable this compound radical cation (this compound•+). This pre-formed radical has a characteristic blue-green color, which is measured at a specific wavelength (typically 734 nm).[1][2][3] In the presence of an antioxidant, the this compound•+ is reduced back to its colorless form, and the degree of discoloration is proportional to the antioxidant concentration.[4] This assay is based on a single electron transfer (SET) mechanism.[5][6]
The ORAC assay , on the other hand, measures the ability of an antioxidant to protect a fluorescent probe (commonly fluorescein) from oxidative degradation by peroxyl radicals.[7][8][9] The peroxyl radicals are typically generated from the thermal decomposition of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[8] The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve (AUC).[7] This assay is based on a hydrogen atom transfer (HAT) mechanism.[5][10]
Quantitative Data Comparison
The antioxidant capacity values obtained from this compound and ORAC assays can differ for the same sample due to their different reaction mechanisms. The following table summarizes a comparison of antioxidant activity in guava fruit extracts, providing a snapshot of the typical data obtained from these assays.
| Sample Type | Assay | Average Antioxidant Activity (μM Trolox Equivalents/g Fresh Mass) |
| Guava Fruit Extract (Methanol) | This compound | 31.1[11][12] |
| ORAC | 21.3[11][12] | |
| Guava Fruit Extract (Dichloromethane) | This compound | 0.44[11][12] |
| ORAC | Not Reported |
Data sourced from a study on guava fruit extracts.[11][12]
Correlation Between this compound and ORAC Assays
Studies have shown a positive correlation between the results obtained from this compound and ORAC assays, although the strength of this correlation can vary depending on the samples being tested. For instance, in the analysis of guava fruit extracts, the correlation between the antioxidant activity measured in the methanol extract (AOAM) by this compound and ORAC was positive and high.[11][12] However, it's important to note that the different chemical principles of the assays mean that they may rank the antioxidant capacity of different compounds or extracts differently. The this compound assay is applicable to both hydrophilic and lipophilic antioxidants, while the ORAC assay is particularly relevant for measuring the scavenging of peroxyl radicals.[3][5]
Experimental Protocols
This compound Decolorization Assay
This protocol is based on the method described by Re et al. (1999).[13][14]
Reagents:
-
7 mM this compound solution in water.[13]
-
2.45 mM potassium persulfate solution in water.[13]
-
Ethanol or methanol for dilution.
-
Trolox standard solutions.
Procedure:
-
Preparation of this compound•+ stock solution: Mix the 7 mM this compound solution and 2.45 mM potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the this compound•+ radical cation.[3][15]
-
Working solution preparation: Before use, dilute the this compound•+ stock solution with ethanol or methanol to an absorbance of approximately 0.700 at 734 nm.[3][13]
-
Assay:
-
Calculation: The percentage inhibition of absorbance is calculated, and the antioxidant capacity is expressed as Trolox Equivalents (TE).
Oxygen Radical Absorbance Capacity (ORAC) Assay
This protocol is based on the method described by Ou et al. (2001).
Reagents:
-
Phosphate buffer (75 mM, pH 7.4).[7]
-
Fluorescein stock solution.
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution.[8]
-
Trolox standard solutions.[7]
Procedure:
-
Preparation of reagents: Prepare working solutions of fluorescein, AAPH, and Trolox standards in the phosphate buffer.
-
Assay:
-
Measurement: Immediately begin reading the fluorescence kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520-535 nm, with readings taken every 1-5 minutes for at least 60 minutes.[7][16]
-
Calculation: Calculate the area under the fluorescence decay curve (AUC). The net AUC is obtained by subtracting the AUC of the blank from that of the sample or standard. The antioxidant capacity is expressed as Trolox Equivalents (TE).[17]
Logical Relationship and Workflow
The following diagram illustrates the key steps and differing principles of the this compound and ORAC assays.
Caption: Workflow and principles of this compound and ORAC assays.
Conclusion
Both the this compound and ORAC assays are valuable tools for measuring antioxidant capacity. The choice between them should be guided by the specific research question and the nature of the samples being investigated. The this compound assay is a robust and versatile method suitable for a wide range of samples, while the ORAC assay provides a more biologically relevant measure of protection against peroxyl radicals. For a comprehensive understanding of a sample's antioxidant profile, employing multiple assays with different mechanisms, such as both this compound and ORAC, is often recommended.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. cosmobiousa.com [cosmobiousa.com]
- 3. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. 3.4.2. Oxygen Radical Absorbance Capacity Assay (ORAC) [bio-protocol.org]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. youtube.com [youtube.com]
- 11. comparison-of-abts-dpph-frap-and-orac-assays-for-estimating-antioxidant-activity-from-guava-fruit-extracts - Ask this paper | Bohrium [bohrium.com]
- 12. aggie-hort.tamu.edu [aggie-hort.tamu.edu]
- 13. This compound decolorization assay – in vitro antioxidant capacity [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. kamiyabiomedical.com [kamiyabiomedical.com]
- 17. cellbiolabs.com [cellbiolabs.com]
Validating the ABTS Assay for Novel Sample Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate measurement of antioxidant capacity is crucial. The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is a widely adopted method for this purpose. However, introducing a new sample matrix requires a thorough validation to ensure the reliability of the results. This guide provides a comprehensive overview of the validation process for the this compound assay in a new sample matrix, alongside a comparison with alternative antioxidant capacity assays.
Method Validation: Ensuring Assay Performance
The validation of an analytical method demonstrates its suitability for the intended purpose. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, accuracy, precision, and robustness. When applying the this compound assay to a new sample matrix, it is crucial to assess the potential for matrix interference, which can arise from components in the sample that interfere with the assay's chemical reaction, leading to inaccurate results.
Key Validation Parameters for the this compound Assay
| Validation Parameter | Acceptance Criteria (Typical) | Purpose |
| Specificity | No significant interference from matrix components. | To ensure the assay measures only the antioxidant capacity of the analyte. |
| **Linearity (R²) ** | ≥ 0.99 | To demonstrate a proportional relationship between antioxidant concentration and assay response over a defined range. |
| Accuracy (% Recovery) | 80-120% | To determine the closeness of the measured value to the true value. |
| Precision (%RSD) | Repeatability (intra-assay): ≤ 15% Intermediate Precision (inter-assay): ≤ 20% | To assess the degree of scatter between a series of measurements. |
| Robustness | No significant change in results with minor variations in method parameters (e.g., temperature, incubation time). | To evaluate the method's capacity to remain unaffected by small, deliberate variations in experimental conditions. |
Experimental Protocols
This compound Assay Protocol
The this compound assay is based on the ability of antioxidants to scavenge the stable this compound radical cation (this compound•+). The reduction of the blue-green this compound•+ is measured spectrophotometrically.
Materials:
-
This compound diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or other appropriate antioxidant standard
-
Sample extracts
Procedure:
-
Preparation of this compound Radical Cation (this compound•+) Solution:
-
Prepare a 7 mM aqueous solution of this compound.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the this compound•+ stock solution.
-
-
Preparation of Working Solution:
-
Dilute the this compound•+ stock solution with PBS or another appropriate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of Trolox (or another suitable standard) of known concentrations.
-
-
Assay:
-
Add a small volume of the standard or sample to a defined volume of the this compound•+ working solution.
-
Incubate the mixture for a specific time (e.g., 6 minutes) at room temperature in the dark.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition of the this compound•+ radical.
-
Plot a standard curve of percentage inhibition versus Trolox concentration.
-
Determine the antioxidant capacity of the sample from the standard curve, typically expressed as Trolox Equivalents (TE).
-
Validation Experiments for a New Sample Matrix
1. Specificity (Matrix Effect Evaluation):
-
Spike and Recovery:
-
Prepare two sets of samples: one with a known amount of antioxidant standard "spiked" into the sample matrix, and a control spike in the standard diluent.[1]
-
Analyze both sets using the this compound assay.
-
Calculate the percentage recovery of the spiked standard in the sample matrix. An acceptable recovery is typically between 80-120%.[2]
-
-
Dilution Linearity:
2. Linearity:
-
Prepare a series of at least five concentrations of a reference antioxidant standard.
-
Analyze each concentration in triplicate.
-
Plot the absorbance or percentage inhibition against the concentration and determine the coefficient of determination (R²).
3. Accuracy:
-
Perform spike and recovery experiments at three different concentration levels (low, medium, and high) within the linear range.
-
Calculate the percentage recovery for each level.
4. Precision:
-
Repeatability (Intra-assay precision): Analyze at least three replicates of the same sample at three different concentrations on the same day.
-
Intermediate Precision (Inter-assay precision): Analyze the same samples on different days with different analysts or equipment.
-
Calculate the relative standard deviation (%RSD) for each set of measurements.
Comparison with Alternative Antioxidant Assays
The this compound assay is one of several methods available to measure antioxidant capacity. The most common alternatives are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays.
Comparison of Antioxidant Capacity Assays
| Feature | This compound Assay | DPPH Assay | FRAP Assay |
| Principle | Scavenging of the pre-formed this compound radical cation (this compound•+). | Scavenging of the stable DPPH radical. | Reduction of a ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to its ferrous (Fe²⁺) form. |
| Wavelength | ~734 nm | ~517 nm | ~593 nm |
| Reaction Time | Typically rapid (minutes) | Slower, may require longer incubation times | Rapid (minutes) |
| Applicability | Hydrophilic and lipophilic antioxidants | Primarily lipophilic antioxidants | Measures total reducing power |
| Interferences | Can be affected by colored compounds and turbidity. | Can be affected by compounds that absorb at 517 nm. | Not affected by colored compounds that do not absorb at 593 nm. |
| pH Sensitivity | Can be performed over a range of pH values. | Sensitive to pH. | Performed at acidic pH (3.6). |
A comparative study of these three assays on mycelia of three mushroom species found that the DPPH method was preferred for its rapid execution and high reproducibility.[3] Another study on guava fruit extracts found that the this compound, DPPH, and FRAP assays gave comparable results, with the FRAP assay showing high reproducibility and a strong correlation with both ascorbic acid and total phenolics.[4]
Visualizing the Workflow and Pathway
To aid in understanding the validation process and the underlying chemical reaction of the this compound assay, the following diagrams are provided.
Caption: Workflow for validating and running the this compound assay with a new sample matrix.
Caption: The this compound radical scavenging signaling pathway.
References
A Guide to Inter-Laboratory Comparison of ABTS Assay Results: Striving for Consistency in Antioxidant Capacity Measurement
For researchers, scientists, and drug development professionals, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is a widely adopted method for measuring the antioxidant capacity of various substances. However, a significant challenge in its application is the notable variability in results observed between different laboratories. This guide provides a comparative overview of this compound assay results from various studies, outlines a standardized experimental protocol to enhance reproducibility, and offers visual representations of the assay's workflow and chemical principles.
A primary reason for discrepancies in inter-laboratory results is the lack of a universally standardized protocol.[1][2][3] Key parameters such as reaction time, pH, and the method of generating the this compound radical cation (this compound•+) can significantly influence the outcome.[1][4] For instance, the scavenging of the this compound•+ radical may be incomplete within the commonly used 4 to 6-minute timeframe, with some antioxidants showing a gradual inhibition even after 30 minutes.[1]
Comparative Data on Antioxidant Capacity
To illustrate the extent of inter-laboratory variation, the following table summarizes Trolox Equivalent Antioxidant Capacity (TEAC) values for several common antioxidants as reported in different studies. It is crucial to note the differing experimental conditions, which likely contribute to the observed variations in TEAC values.
| Antioxidant | TEAC Value (mM) | Experimental Conditions | Reference |
| Quercetin | 3.03 | This compound/PP Assay | [1] |
| Quercetin | 4.72 | This compound/metmyoglobin/H2O2 Assay | [1] |
| Cyanidin | 2.48 | This compound/PP Assay | [1] |
| Cyanidin | 4.4 | This compound/metmyoglobin/H2O2 Assay | [1] |
| Gallic Acid | ~2.5 | DPPH Assay | [2] |
| Ferulic Acid | ~0.5 | DPPH Assay | [2] |
| Pomegranate Juice | 36.3 ± 2.1 | This compound Assay at pH 7.0 | [5] |
| Pomegranate Juice | 33.4 ± 0.5 | iRAC Assay at pH 7.0 | [5] |
This table is a compilation of data from multiple sources and is intended to highlight the variability in reported antioxidant capacities. Direct comparison is challenging due to the different assay conditions.
Standardized Experimental Protocol for the this compound Assay
To mitigate inter-laboratory variability, the following standardized protocol is proposed. This protocol is based on a synthesis of commonly cited and reliable methods.
1. Reagent Preparation:
-
This compound Solution (7 mM): Dissolve 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt in water to a final concentration of 7 mM.
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.
-
This compound•+ Radical Cation Solution: Mix the 7 mM this compound solution and the 2.45 mM potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the blue-green this compound•+ radical cation.[6] The stability of the radical solution is debatable, though it is suggested to be stable for over two days when stored in the dark at room temperature.[6]
-
Trolox Standard Solutions: Prepare a series of standard solutions of Trolox (a water-soluble vitamin E analog) in a suitable solvent (e.g., ethanol) at concentrations ranging from 0 to 500 µM.
2. Assay Procedure:
-
Dilution of this compound•+ Solution: Before the assay, dilute the this compound•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[6] The choice of solvent can affect the absorbance maximum.[1]
-
Reaction Mixture: Add a small volume of the antioxidant sample or Trolox standard to a defined volume of the diluted this compound•+ solution.
-
Incubation: Incubate the reaction mixture at a controlled temperature for a standardized time. A minimum of 30 minutes at pH 7.4 is suggested for more reliable and consistent results, especially for peptides and certain other compounds that exhibit biphasic reaction kinetics.[4]
-
Absorbance Measurement: Measure the absorbance of the reaction mixture at 734 nm.[6] This wavelength is recommended to minimize potential interference from colored samples.[1]
3. Data Analysis:
-
Standard Curve: Plot the percentage inhibition of the this compound•+ absorbance against the concentration of the Trolox standards to generate a standard curve.
-
Calculation of TEAC Value: Determine the TEAC value of the sample by comparing its percentage inhibition to the Trolox standard curve. The TEAC value is expressed as the concentration of Trolox that has the equivalent antioxidant capacity to a 1 mM concentration of the substance under investigation.
Visualizing the this compound Assay
To further clarify the experimental process and the underlying chemical principles, the following diagrams are provided.
Caption: Standardized workflow for the this compound antioxidant capacity assay.
Caption: Chemical principle of the this compound radical cation decolorization assay.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Verification of the Conditions for Determination of Antioxidant Activity by this compound and DPPH Assays-A Practical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 6. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Antioxidant Capacity Assays: Comparing ABTS, DPPH, and FRAP
For researchers, scientists, and drug development professionals, the accurate measurement of antioxidant capacity is a critical step in the evaluation of novel compounds and formulations. Among the various methods available, the ABTS, DPPH, and FRAP assays are the most widely employed due to their reliability, simplicity, and applicability to a wide range of samples. This guide provides an objective comparison of these three common assays, focusing on their linearity, precision, and accuracy, supported by experimental data and detailed protocols.
Principles of the Assays
The This compound (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is based on the reduction of the pre-formed this compound radical cation (this compound•+), which has a characteristic blue-green color.[1][2] Antioxidants in the sample donate electrons to the this compound•+, causing a decolorization that is proportional to the antioxidant concentration. This reaction can be measured spectrophotometrically.[2]
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay utilizes a stable free radical, DPPH•, which has a deep violet color in solution.[3] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH• is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The decrease in absorbance is indicative of the antioxidant capacity.[3]
The FRAP (Ferric Reducing Antioxidant Power) assay measures the ability of antioxidants to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[4] The intensity of the color is directly proportional to the reducing power of the sample.[5]
Performance Comparison: Linearity, Precision, and Accuracy
The performance of an analytical method is determined by its linearity, precision, and accuracy. The following tables summarize these key parameters for the this compound, DPPH, and FRAP assays based on published data.
Linearity
Linearity refers to the ability of an assay to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically expressed by the correlation coefficient (R²).
| Assay | Analyte/Standard | Linear Range | Correlation Coefficient (R²) | Reference |
| This compound | Trolox | 1-70% reduction | 0.9991 | |
| Trolox | Not Specified | > 0.99 | ||
| DPPH | Quercetin | 7-140 µM | 0.9987 | [6] |
| Ascorbic Acid | 1-5 ppm | 0.975 - 0.990 | [7] | |
| FRAP | Not Specified | Not Specified | Not Specified |
Note: Data for FRAP linearity was not explicitly found in the provided search results.
Precision
Precision is the measure of the reproducibility of the assay and is often expressed as the relative standard deviation (%RSD) or coefficient of variation (CV). Intra-assay precision refers to the variation within the same assay run, while inter-assay precision describes the variation between different runs.[8] Generally, intra-assay %CVs should be less than 10%, and inter-assay %CVs should be less than 15%.[8]
| Assay | Precision Type | %RSD / CV | Reference |
| This compound | Intra- and Inter-day | < 9.75% | |
| This compound | Not Specified | < 15% | [9] |
| DPPH | Intra- and Inter-day | < 6.8% | [6] |
| Selegiline Assay | Intra-assay | 1.99 - 5.72% | |
| Selegiline Assay | Inter-assay | 0.26 - 13.95% | [10] |
Note: The Selegiline assay data is included to provide a general example of acceptable precision levels in bioanalytical methods.
Accuracy
Accuracy reflects how close the measured value is to the true value and is often assessed through recovery studies, expressed as a percentage.
| Assay | Method | % Recovery | Reference |
| This compound | Back-calculation of positive control | Not explicitly stated, but within limits | [6] |
| DPPH | Back-calculation of positive control | Not explicitly stated, but within limits | [6] |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible results.
This compound Assay Protocol
-
Preparation of this compound Radical Cation (this compound•+):
-
Preparation of this compound•+ Working Solution:
-
Assay Procedure:
-
Calculation:
-
Calculate the percentage of inhibition of the this compound•+ radical. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[13]
-
DPPH Assay Protocol
-
Preparation of DPPH• Solution:
-
Assay Procedure:
-
Calculation:
-
Calculate the percentage of DPPH• radical scavenging activity. The antioxidant capacity is often expressed as the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH• radicals).[14]
-
FRAP Assay Protocol
-
Preparation of FRAP Reagent:
-
The FRAP reagent is a mixture of three solutions:
-
Acetate buffer (300 mM, pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
-
Mix these solutions in a 10:1:1 (v/v/v) ratio, respectively. The reagent should be prepared fresh.
-
-
Assay Procedure:
-
Add a small volume of the antioxidant sample (or standard) to a test tube.
-
Add a larger volume of the pre-warmed (37°C) FRAP reagent.
-
Incubate the mixture at 37°C for a specific time (e.g., 4 minutes).
-
Measure the absorbance at 593 nm.[4]
-
-
Calculation:
-
The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known antioxidant, such as FeSO₄·7H₂O or Trolox.
-
Visualizing the Assay Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows of the this compound, DPPH, and FRAP assays.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.akfarsurabaya.ac.id [repository.akfarsurabaya.ac.id]
- 8. salimetrics.com [salimetrics.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. DPPH Radical Scavenging Assay [mdpi.com]
A Researcher's Guide to Antioxidant Activity Assays: Alternatives to ABTS
For researchers, scientists, and professionals in drug development, accurately quantifying antioxidant activity is crucial for evaluating the potential of natural products, pharmaceuticals, and food additives. While the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) or ABTS assay is a widely used method, a comprehensive understanding of its alternatives is essential for selecting the most appropriate technique for a given research question. No single assay is capable of providing a complete profile of antioxidant activity due to the diverse nature of antioxidant compounds and the different mechanisms by which they operate.
This guide provides an objective comparison of the most common alternatives to the this compound assay: the DPPH, ORAC, and FRAP assays. It delves into their principles, protocols, and presents comparative data to aid in informed decision-making.
Understanding the Mechanisms: SET vs. HAT
Antioxidant activity assays are broadly classified based on their underlying chemical reactions: Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT).[1]
-
Single Electron Transfer (SET) : In these assays, the antioxidant donates an electron to reduce an oxidant, which is typically a colored radical. The change in color, measured spectrophotometrically, is proportional to the antioxidant's capacity. This compound, DPPH, and FRAP assays are primarily based on the SET mechanism.[1]
-
Hydrogen Atom Transfer (HAT) : In HAT-based assays, the antioxidant quenches free radicals by donating a hydrogen atom. The ORAC assay is a classic example of a HAT-based method.[1]
It's important to note that many antioxidants can act via multiple mechanisms, and the distinction between SET and HAT can sometimes be complex.
Comparative Overview of Key Assays
A direct comparison of the primary assays reveals their distinct characteristics, advantages, and limitations. The choice of assay can significantly influence the interpretation of antioxidant activity.
| Assay | Principle | Radical/Oxidant | Wavelength | Standard | Pros | Cons |
| This compound | SET/HAT | This compound•+ (blue/green) | 734 nm[2][3] | Trolox | Soluble in aqueous & organic media; applicable to both hydrophilic & lipophilic antioxidants; rapid reaction.[4] | This compound•+ radical is not biologically relevant.[4] |
| DPPH | SET/HAT | DPPH• (purple) | 517 nm[5] | Trolox, Ascorbic Acid | Simple, rapid, and cost-effective; stable radical.[6][7] | Insoluble in water; steric hindrance can limit reactions; potential interference from colored samples.[7] |
| ORAC | HAT | Peroxyl radical (AAPH) | 485 nm (Ex), 520 nm (Em) | Trolox | Uses a biologically relevant radical source; measures both hydrophilic and lipophilic antioxidants.[8][9] | Longer assay time; sensitive to temperature fluctuations; withdrawn by USDA for food labeling due to lack of in vivo evidence.[10][11] |
| FRAP | SET | Fe³⁺-TPTZ complex | 593 nm[12] | FeSO₄ | Simple, rapid, and inexpensive; high-throughput adaptable.[13] | Measures total reducing power, not specific to antioxidant activity; performed at non-physiological pH. |
In-Depth Assay Profiles
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay
The DPPH assay is one of the most frequently used methods due to its simplicity and the stability of the DPPH radical.[5][14]
-
Principle : The stable DPPH free radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the radical is neutralized, and the solution's color fades to a light yellow.[5] The degree of discoloration is proportional to the scavenging activity of the antioxidant.
-
Advantages : This method is straightforward, rapid, and does not require a pre-generation step for the radical.[6]
-
Disadvantages : The DPPH radical is not found in biological systems.[4] Its large size can create steric hindrance, preventing it from reacting with some larger antioxidant molecules. Furthermore, the assay is typically conducted in organic solvents like methanol or ethanol, which may not be suitable for all samples, and can cause proteins to precipitate.[4][7]
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay is valued for its biological relevance as it measures the scavenging of peroxyl radicals, which are common in the human body.[8][9]
-
Principle : This assay is based on the inhibition of the oxidative degradation of a fluorescent probe (commonly fluorescein) by peroxyl radicals generated by a thermal initiator like AAPH.[8][10] Antioxidants present in the sample protect the fluorescent probe from damage, and the fluorescence decay is monitored over time. The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve.
-
Advantages : Its use of a biologically relevant radical makes it a popular choice for food and nutraceutical industries.[8] It can be adapted to measure both water-soluble (hydrophilic) and lipid-soluble (lipophilic) antioxidants.
-
Disadvantages : The assay can be time-consuming and is sensitive to temperature variations.[11] In 2012, the USDA withdrew its ORAC database for food labeling, citing a lack of evidence that the in vitro values translate to in vivo health effects.[10]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay is a simple and reproducible method that measures the total reducing power of a sample.
-
Principle : This assay is based on the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺-TPTZ) at a low pH.[12] This reduction results in the formation of an intense blue color, which is measured spectrophotometrically.[12]
-
Advantages : The FRAP assay is quick, inexpensive, and highly reproducible.
-
Disadvantages : It is a non-specific test, meaning it measures the total reducing capacity of a sample, not necessarily its radical-scavenging ability. The reaction is carried out at an acidic pH (3.6), which is not representative of physiological conditions.
Quantitative Data Comparison
The antioxidant capacity values obtained from different assays are often not directly comparable due to the different mechanisms and reaction conditions. However, studies comparing these methods on the same samples provide valuable insights. The results are typically expressed as Trolox Equivalents (TE), which is a water-soluble analog of Vitamin E.
Antioxidant Capacity of Peach Varieties (mg Ascorbic Acid Equivalents / kg)
| Variety | FRAP | DPPH | This compound |
| Pavía Canario (at harvest) | 117.17 | ~110 | ~700 |
| Moscato Tardío (at harvest) | 95.03 | ~100 | ~750 |
| Pavía Canario (30 days cold storage) | ~130 | ~150 | ~2100 |
| Moscato Tardío (30 days cold storage) | ~180 | ~120 | ~800 |
Data adapted from a study on peach varieties during cold storage. Note that values are approximate and read from graphical data for illustrative purposes.[15] This table demonstrates that while trends may be similar, the absolute values can differ significantly between assays. For instance, the this compound assay consistently yields much higher antioxidant capacity values for these peach samples compared to FRAP and DPPH.
Experimental Protocols
Below are generalized protocols for each key assay. Researchers should always optimize protocols for their specific samples and laboratory conditions.
DPPH Assay Protocol
-
Reagent Preparation : Prepare a stock solution of DPPH (e.g., 0.24 mg/mL) in methanol or ethanol.[16] Dilute this stock to a working solution with an absorbance of approximately 1.0 at 517 nm.[5]
-
Sample Preparation : Dissolve the test sample in a suitable solvent (e.g., methanol, ethanol) to create a series of concentrations. Prepare a positive control, such as ascorbic acid or Trolox, in the same manner.[6]
-
Reaction : In a microplate well or cuvette, add a small volume of the sample or standard (e.g., 10 µL).[16] Add a larger volume of the DPPH working solution (e.g., 280 µL) to initiate the reaction.[16] A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation : Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[6]
-
Measurement : Measure the absorbance at 517 nm using a spectrophotometer.[5]
-
Calculation : Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
ORAC Assay Protocol
-
Reagent Preparation : Prepare a working solution of fluorescein in a phosphate buffer (75 mM, pH 7.4).[11] Prepare a free radical initiator solution of AAPH (e.g., 75 mM) in the same buffer, made fresh daily.[11] Prepare Trolox standards in the buffer.
-
Reaction Setup : In a 96-well black microplate, add the fluorescein working solution (e.g., 150 µL) to each well.[11]
-
Sample Addition : Add the sample, Trolox standard, or a buffer blank (e.g., 25 µL) to the appropriate wells.[11]
-
Incubation : Incubate the plate at 37°C for approximately 30 minutes.[17]
-
Initiation and Measurement : Place the plate in a fluorescence microplate reader. Initiate the reaction by adding the AAPH solution (e.g., 25 µL) to all wells.[17] Immediately begin kinetic reading of fluorescence (Excitation: 485 nm, Emission: 520 nm) every minute for at least 35-60 minutes.
-
Calculation : Calculate the Area Under the Curve (AUC) for each sample, standard, and blank. The Net AUC is determined by subtracting the AUC of the blank from the AUC of the sample or standard. Plot a standard curve of Net AUC versus Trolox concentration to determine the ORAC value of the samples.
FRAP Assay Protocol
-
Reagent Preparation : The FRAP reagent is prepared fresh by mixing three solutions in a 10:1:1 ratio:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution Warm the mixture to 37°C before use.
-
-
Sample Preparation : Prepare samples and a standard (e.g., FeSO₄) in an appropriate solvent.
-
Reaction : Add a small volume of the sample or standard (e.g., 10 µL) to a microplate well. Add the FRAP working reagent (e.g., 220 µL).
-
Incubation : Incubate the mixture for a specified time (e.g., 4-40 minutes) at room temperature or 37°C.
-
Measurement : Read the absorbance at 593 nm.
-
Calculation : Create a standard curve using the ferrous sulfate (FeSO₄) standards. Use the standard curve to determine the FRAP value of the samples, expressed as Fe²⁺ equivalents.
Visualization of Assay Selection
Choosing the right antioxidant assay depends on the specific research objectives and the nature of the sample being tested. The following diagram illustrates a logical workflow to guide this decision-making process.
This guide provides a foundational understanding of the key alternatives to the this compound assay. For any specific application, it is highly recommended to consult the primary literature and perform validation experiments to ensure the chosen method is fit for purpose.
References
- 1. youtube.com [youtube.com]
- 2. echemi.com [echemi.com]
- 3. This compound/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. nutritionaloutlook.com [nutritionaloutlook.com]
- 10. Oxygen radical absorbance capacity - Wikipedia [en.wikipedia.org]
- 11. agilent.com [agilent.com]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. cellbiolabs.com [cellbiolabs.com]
Establishing the Limit of Detection for the ABTS Assay: A Comparative Guide
For researchers engaged in the evaluation of antioxidant capacity, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is a widely utilized method. A critical parameter for ensuring the reliability and accuracy of this assay is the Limit of Detection (LOD), which represents the lowest concentration of an antioxidant that can be reliably distinguished from a blank sample. This guide provides a comparative overview of the LOD for the this compound assay in relation to other common antioxidant assays, namely the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and Ferric Reducing Antioxidant Power (FRAP) assays. Detailed experimental protocols for determining the LOD of the this compound assay are also presented.
Comparative Analysis of Antioxidant Assays
The selection of an appropriate antioxidant assay is contingent upon the specific research question and the properties of the sample being investigated. The this compound, DPPH, and FRAP assays are all spectrophotometric methods that measure the capacity of a sample to reduce a colored oxidant. However, they differ in their reaction mechanisms, chromophores, and optimal reaction conditions, which in turn influences their sensitivity and LOD.
| Assay | Principle | Wavelength | Standard | Limit of Detection (LOD) | Linear Range |
| This compound | Scavenging of the pre-formed this compound radical cation (this compound•+) | 734 nm | Trolox | Typically in the low µM range | Varies with protocol, often up to ~200 µM Trolox equivalents |
| DPPH | Scavenging of the stable DPPH radical (DPPH•) | 517 nm | Trolox | ~11 µM[1] | 100-500 µM[2] |
| FRAP | Reduction of the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form | 593 nm | Trolox or FeSO₄ | Not explicitly stated in search results | Varies with protocol |
Note: The LOD for the this compound and FRAP assays can vary significantly depending on the specific protocol, instrumentation, and standard used. The values presented here are for comparative purposes. Researchers should always determine the LOD under their specific experimental conditions.
Experimental Workflow for Determining the Limit of Detection (LOD)
The following diagram illustrates the key steps involved in establishing the LOD for the this compound assay.
Detailed Experimental Protocols
1. Reagent Preparation:
-
This compound Stock Solution (7 mM): Dissolve 38.4 mg of this compound in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
This compound•+ Working Solution: Mix equal volumes of the this compound stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is stable for up to two days when stored in the dark at room temperature.
-
Trolox Standard Stock Solution (e.g., 1 mM): Prepare a stock solution of Trolox in a suitable solvent (e.g., ethanol or methanol).
-
Phosphate Buffered Saline (PBS): pH 7.4.
2. Assay Procedure:
-
Dilution of this compound•+ Working Solution: Before the assay, dilute the this compound•+ working solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Blank Samples: Prepare at least 7-10 blank samples by mixing the diluted this compound•+ working solution with the same solvent used for the Trolox standards.
-
Preparation of Low Concentration Trolox Standards: Prepare a series of low-concentration Trolox standards by diluting the stock solution. The concentrations should be close to the expected LOD.
-
Absorbance Measurement:
-
Add a small volume of the blank or Trolox standard to a microplate well or cuvette.
-
Add a larger volume of the diluted this compound•+ working solution.
-
Incubate for a specific time (e.g., 6 minutes) at room temperature.
-
Measure the absorbance at 734 nm.
-
3. Calculation of LOD:
-
Calculate the mean (average) absorbance of the blank samples.
-
Calculate the standard deviation (SD) of the absorbance of the blank samples.
-
Generate a calibration curve by plotting the absorbance of the low-concentration Trolox standards against their known concentrations.
-
Determine the slope of the linear portion of the calibration curve.
-
Calculate the LOD using the following formula: LOD = 3.3 * (SD of the blank / Slope of the calibration curve)
1. Reagent Preparation:
-
DPPH Stock Solution (e.g., 0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol.
-
Trolox Standard Stock Solution (e.g., 1 mM): Prepare a stock solution of Trolox in methanol or ethanol.
2. Assay Procedure:
-
Preparation of Blank Samples: Prepare blank samples containing only the DPPH solution and the solvent.
-
Preparation of Trolox Standards: Prepare a series of Trolox standards.
-
Absorbance Measurement:
-
Add a small volume of the blank or Trolox standard to a microplate well or cuvette.
-
Add a larger volume of the DPPH solution.
-
Incubate in the dark at room temperature for a specific time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm.
-
3. Calculation of LOD:
-
The LOD is calculated using the same method as described for the this compound assay. A commercial DPPH assay kit has a reported limit of detection of 11 μM.[1]
1. Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate and acetic acid in deionized water.
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) Solution (10 mM): Dissolve TPTZ in 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃ in deionized water.
-
FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh daily and warm it to 37°C before use.
-
Trolox Standard Stock Solution (e.g., 1 mM): Prepare a stock solution of Trolox in a suitable solvent.
2. Assay Procedure:
-
Preparation of Blank Samples: Use the FRAP reagent as the blank.
-
Preparation of Trolox Standards: Prepare a series of Trolox standards.
-
Absorbance Measurement:
-
Add a small volume of the blank or Trolox standard to a microplate well or cuvette.
-
Add a larger volume of the FRAP reagent.
-
Incubate at 37°C for a specific time (e.g., 30 minutes).
-
Measure the absorbance at 593 nm.
-
3. Calculation of LOD:
-
The LOD is calculated using the same method as described for the this compound assay.
By following these protocols and understanding the comparative performance of these assays, researchers can confidently establish the limit of detection for their this compound assay and ensure the generation of robust and reliable antioxidant capacity data.
References
Safety Operating Guide
Proper Disposal of ABTS: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility are paramount when handling chemical reagents. This guide provides detailed procedures for the proper disposal of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), a widely used chromogenic substrate in ELISA and other enzymatic assays. While some ready-to-use this compound solutions are considered non-hazardous by manufacturers and may be suitable for drain disposal, a cautious approach is recommended due to the potential for skin and eye irritation and the presence of other hazardous components in experimental waste.[1][2]
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[1] For spills, absorb the liquid with inert material and dispose of it as chemical waste.[3]
This compound Waste Disposal Procedures
The appropriate disposal method for this compound waste depends on its form and the other chemicals present in the solution, particularly in the context of an enzyme-linked immunosorbent assay (ELISA).
Unused this compound Solution
Some manufacturers of ready-to-use this compound solutions state that the product is not hazardous and can be poured down the drain.[1] However, other safety data sheets (SDS) recommend consulting local, state, or national regulations for proper disposal and advise against allowing the product to enter the sewage system.[3][4]
Recommended Procedure:
-
Consult Local Regulations: Always prioritize your institution's and local environmental regulations regarding chemical waste disposal.
-
Dilution: If drain disposal is permitted, dilute the this compound solution with a large volume of water before pouring it down the drain.
-
Cautious Approach: When in doubt, or for more concentrated this compound solutions, it is best to treat it as chemical waste. Collect it in a designated, properly labeled waste container for chemical waste pickup.
This compound Waste from ELISA Experiments
Waste from ELISA experiments containing this compound will also include a stop solution, which is typically a strong acid like sulfuric acid or hydrochloric acid. This makes the entire waste solution hazardous and unsuitable for drain disposal without neutralization.
Experimental Protocol for Neutralization of Acidic ELISA Waste:
-
Collection: Collect all liquid waste from the ELISA plate, including the reacted this compound substrate and the stop solution, in a designated chemical waste container.
-
Neutralization:
-
Slowly add a suitable neutralizing agent, such as sodium bicarbonate or sodium hydroxide, to the waste solution while stirring.
-
Monitor the pH of the solution using pH indicator strips or a pH meter.
-
Continue adding the neutralizing agent until the pH is within the neutral range (typically 6-8), as required by your local regulations for aqueous waste.
-
-
Disposal: Once neutralized, the solution may be permissible for drain disposal if it contains no other hazardous materials. However, the most prudent course of action is to collect the neutralized waste in a properly labeled container for chemical waste disposal.
Solid Waste Contaminated with this compound
Solid waste, such as pipette tips, gloves, and absorbent paper contaminated with this compound, should be disposed of as chemical waste.
Procedure:
-
Collect all contaminated solid waste in a designated, leak-proof chemical waste bag or container.
-
Ensure the container is properly labeled with the contents.
-
Arrange for pickup and disposal by your institution's environmental health and safety department.
Quantitative Data Summary
For easy reference, the following table summarizes key quantitative data related to this compound handling and disposal.
| Parameter | Value | Source |
| Personal Protective Equipment | Safety goggles, gloves, lab coat | [3] |
| Neutralization pH Range | 6 - 8 (or as per local regulations) | General laboratory practice |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of different types of this compound waste.
By following these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound waste, fostering a secure laboratory environment.
References
Personal protective equipment for handling ABTS
Audience: Researchers, scientists, and drug development professionals.
This guide provides immediate and essential safety and logistical information for handling 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), a chromogenic substrate commonly used in ELISA procedures and antioxidant capacity assays. Adherence to these guidelines is crucial for ensuring laboratory safety and the integrity of experimental results.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, particularly in its solid form, is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Minimum Required PPE:
-
Eye Protection: Chemical safety goggles are required to protect against splashes or dust.[1][3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[1][3] It is critical to dispose of contaminated gloves properly after use.[1]
-
Protective Clothing: A lab coat or other protective suit is necessary to prevent skin contact.[4]
Additional PPE for Solids or Aerosols:
-
Respiratory Protection: When handling this compound powder or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used to avoid respiratory tract irritation.[1][3]
Quantitative Safety Data Summary
While specific occupational exposure limits (OELs) such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs) have not been established for this compound, the following table summarizes its hazard classifications from safety data sheets.
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation.[1][2][3] |
Safe Handling and Disposal Workflow
The following diagram outlines the essential steps for the safe handling and disposal of this compound in a laboratory setting.
Experimental Protocol: this compound Radical Scavenging Assay
This protocol provides a method for determining the antioxidant capacity of a substance by measuring its ability to scavenge the this compound radical cation (this compound•+).
Materials:
-
This compound (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate (K₂S₂O₈)
-
Ethanol (or other suitable solvent)
-
Test sample (antioxidant)
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of this compound Radical Cation (this compound•+) Stock Solution:
-
Prepare a 7 mM aqueous solution of this compound.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will result in the formation of a dark blue/green this compound•+ solution.
-
-
Preparation of this compound•+ Working Solution:
-
Before the assay, dilute the this compound•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay:
-
Add a specific volume of the test sample (at various concentrations) to a set volume of the this compound•+ working solution.
-
Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance of the solution at 734 nm.
-
-
Calculation:
-
The percentage of inhibition of the this compound•+ radical is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The antioxidant capacity of the sample is often expressed as the IC₅₀ value, which is the concentration of the sample required to inhibit 50% of the this compound•+ radicals.
-
Disposal Plan
All waste containing this compound should be considered chemical waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, labeled, and sealed container.
-
Solid Waste: Contaminated solid waste, such as gloves, pipette tips, and paper towels, should be placed in a designated and clearly labeled hazardous waste container.
-
Disposal: Dispose of all waste according to your institution's specific chemical waste disposal procedures. Do not pour this compound solutions down the drain.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
